N,N-Dibenzylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGMIJNIKHHXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065088 | |
| Record name | Acetamide, N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10479-30-8 | |
| Record name | N,N-Bis(phenylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10479-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N-bis(phenylmethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibenzylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N-bis(phenylmethyl)- | |
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| Record name | Acetamide, N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(phenylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.876 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Dibenzylacetamide from Dibenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Dibenzylacetamide, a tertiary amide, from the secondary amine dibenzylamine. This transformation is a fundamental example of N-acetylation, a crucial reaction in organic synthesis for the formation of amide bonds. This document details the prevalent synthetic methodologies, experimental protocols, and comprehensive characterization data for the target compound.
Introduction
This compound is a chemical intermediate that can be utilized in various areas of organic synthesis. The acetylation of secondary amines, such as dibenzylamine, is a common strategy to introduce an acetyl group, which can modify the amine's chemical properties, serve as a protecting group, or act as a building block for more complex molecules. This guide will focus on the two primary methods for this conversion: reaction with acetic anhydride and reaction with acetyl chloride.
Synthetic Pathways
The synthesis of this compound from dibenzylamine is typically achieved through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic carbonyl carbon of an acetylating agent. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Two of the most common and effective acetylating agents for this transformation are acetic anhydride and acetyl chloride.
Acetylation using Acetic Anhydride
Acetic anhydride is a widely used, cost-effective, and relatively safe acetylating agent. The reaction with dibenzylamine typically proceeds smoothly, often in the presence of a base to neutralize the acetic acid byproduct, or under acidic conditions.
Acetylation using Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride and will also readily react with dibenzylamine to form this compound. Due to its high reactivity, the reaction is often vigorous and may require cooling. A base is typically employed to scavenge the hydrochloric acid byproduct.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both acetic anhydride and acetyl chloride.
Protocol 1: Synthesis using Acetic Anhydride
This protocol is based on general procedures for the acetylation of secondary amines.
Materials:
-
Dibenzylamine
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzylamine (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol 2: Synthesis using Acetyl Chloride
This protocol utilizes the more reactive acetyl chloride.
Materials:
-
Dibenzylamine
-
Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Acetylation with Acetic Anhydride | Acetylation with Acetyl Chloride |
| Dibenzylamine (eq) | 1.0 | 1.0 |
| Acetylating Agent (eq) | 1.1 (Acetic Anhydride) | 1.1 (Acetyl Chloride) |
| Base (eq) | 1.2 (Pyridine) | 1.2 (Triethylamine) |
| Solvent | Dichloromethane | Anhydrous Dichloromethane |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 2 - 4 | 1.5 - 2.5 |
| Typical Yield (%) | >90 (expected) | >90 (expected) |
Table 2: Characterization Data for this compound
| Analysis | Expected Data |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.40 (m, 10H, Ar-H), 4.55 (s, 4H, N-CH₂), 2.15 (s, 3H, CO-CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 (C=O), 137 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (N-CH₂), 22 (CO-CH₃) ppm |
| IR (KBr) | ~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1650 (C=O, amide I band), ~1450, 1495 (Ar C=C) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 239 (M⁺), 148, 91 (base peak) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Logical Relationship of Characterization Techniques
The following diagram shows the logical relationship between the different analytical techniques used to confirm the structure and purity of the synthesized this compound.
Figure 3: Logical relationship of analytical techniques for product characterization.
Conclusion
The synthesis of this compound from dibenzylamine is a straightforward and high-yielding N-acetylation reaction. Both acetic anhydride and acetyl chloride are effective reagents for this transformation, with the choice often depending on the desired reactivity and safety considerations. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation and identification of this versatile tertiary amide.
N,N-Dibenzylacetamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dibenzylacetamide is a tertiary amide characterized by the presence of two benzyl groups and an acetyl group attached to a central nitrogen atom. While its direct biological and pharmacological activities are not extensively documented in publicly available literature, its structural motif suggests potential applications in organic synthesis and medicinal chemistry as a scaffold or intermediate. This technical guide provides a detailed overview of the predicted chemical properties, structure, and plausible experimental protocols for the synthesis and analysis of this compound, based on data from structurally related compounds.
Chemical Structure and Identification
The structure of this compound consists of an acetamide core where the two hydrogen atoms on the nitrogen are substituted with benzyl groups.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Canonical SMILES | CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
| InChI Key | Predicted: Based on related structures |
| CAS Number | Data not readily available |
Predicted Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are scarce. The following table summarizes predicted values based on the properties of structurally analogous compounds such as N-Benzylacetamide and N,N-Diphenylacetamide.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes and References |
| Melting Point | Likely a solid at room temperature. Predicted range: 70-90 °C | Based on the melting point of N-Benzylacetamide (61°C) and the increased molecular weight and symmetry.[1] |
| Boiling Point | > 300 °C at atmospheric pressure | Extrapolated from the boiling point of N-Benzylacetamide (157 °C at 2 mmHg). |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, acetone, and chloroform.[2] Insoluble in water. | Based on the general solubility of amides and the presence of two large nonpolar benzyl groups. |
| Appearance | White to off-white crystalline solid.[1] | Typical appearance for a purified organic amide. |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the N-acetylation of dibenzylamine.
Reaction Scheme:
(C₆H₅CH₂)₂NH + CH₃COCl → (C₆H₅CH₂)₂NC(O)CH₃ + HCl
Materials:
-
Dibenzylamine
-
Acetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as a base to neutralize HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve dibenzylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of a non-nucleophilic base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of acetyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Below is a DOT language script illustrating the proposed synthesis workflow.
References
Navigating the Labyrinth of N-Debenzylation: A Technical Guide to the Cleavage of N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals
The benzyl group, a stalwart protecting group for nitrogen functionalities in organic synthesis, often presents a formidable challenge in its removal, particularly from robust amide structures. This in-depth technical guide delves into the core mechanisms and experimental protocols for the N-debenzylation of N,N-Dibenzylacetamide, a model substrate illustrating the complexities of cleaving multiple benzyl groups from a tertiary amide. This document provides a comprehensive overview of the primary strategies employed for this transformation—catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed hydrolysis—offering detailed methodologies and quantitative data to inform synthetic planning and optimization.
Core Mechanisms of N-Debenzylation
The removal of a benzyl group from an amide nitrogen can be accomplished through several distinct mechanistic pathways. The choice of method is often dictated by the overall functionality of the molecule and the desired selectivity. For this compound, the goal is typically the sequential or complete removal of the benzyl groups to yield N-benzylacetamide or acetamide, respectively.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely employed method for N-debenzylation, valued for its clean reaction profiles and the generation of volatile byproducts.[1] The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), in the presence of a hydrogen source.[1][2]
The mechanism of catalytic hydrogenolysis involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the debenzylated product and toluene. The general workflow for this process is depicted below.
The reaction can proceed in a stepwise manner, allowing for the potential isolation of the mono-debenzylated product, N-benzylacetamide. The selectivity can often be tuned by careful control of reaction conditions such as catalyst loading, hydrogen pressure, and reaction time. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for more challenging substrates.[3]
Oxidative Debenzylation
Oxidative methods provide an alternative to reductive cleavage and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation. A notable method for the oxidative debenzylation of N-benzyl amides involves the use of an alkali metal bromide in the presence of an oxidant like Oxone®.[4][5][6]
The proposed mechanism for this transformation begins with the in situ generation of a bromo radical from the oxidation of the bromide salt.[4][5] This radical then abstracts a benzylic hydrogen from the this compound, forming a benzyl radical. Subsequent one-electron oxidation of this radical leads to the formation of an iminium cation. This electrophilic intermediate is then hydrolyzed by water present in the reaction mixture to yield the debenzylated amide and benzaldehyde.
This method is advantageous as it avoids the use of transition metals and is performed under relatively mild conditions.[5]
Acid-Catalyzed Debenzylation
Acid-catalyzed cleavage of the N-benzyl group is another viable strategy, particularly for amides. The use of a strong acid, such as p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene, can effectively promote debenzylation.[7][8]
The mechanism is thought to proceed via protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular or intermolecular attack, leading to the cleavage of the benzyl group as a stable benzyl cation. The benzyl cation can then be trapped by a nucleophilic scavenger or react with the solvent.
Quantitative Data Summary
The efficiency of N-debenzylation is highly dependent on the chosen method and reaction conditions. Below is a summary of representative quantitative data for the N-debenzylation of N-benzyl amides and related compounds, providing a comparative overview of different approaches.
| Substrate Type | Method | Reagents and Conditions | Product(s) | Yield (%) | Reaction Time | Reference |
| N-Benzylamides | Acid-Catalyzed | 4 equiv. p-TsOH, refluxing toluene | Primary amides | Good to quantitative | 2-4 h | [7][8] |
| N,N-Dibenzylamines | Catalytic Transfer Hydrogenolysis | 10% Pd/C, HCOONH4, Methanol, RT | Mono-benzylamines | - | 15-20 min | [9] |
| N-Benzyl Amides | Oxidative | KBr, Oxone®, MeNO2, 30 °C | Corresponding amides | High | - | [4][5] |
| N-Benzyl Tertiary Amines | Oxidative | Ceric Ammonium Nitrate, aqueous | Secondary amines | - | - | [10] |
| N-Benzylamino Alcohols | Oxidative | N-Iodosuccinimide (NIS), DCM, RT | Mono- or di-debenzylated products | Variable | Variable | [11] |
Note: Specific yield and reaction time for this compound are not explicitly detailed in the cited literature but can be inferred from the data on analogous structures.
Experimental Protocols
The following are detailed experimental protocols for the key N-debenzylation methods, adapted for the debenzylation of this compound.
Protocol 1: Catalytic Transfer Hydrogenolysis for Selective Mono-Debenzylation
This protocol is adapted from a procedure for the selective mono-debenzylation of dibenzylamines and may require optimization for this compound.[9]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH4)
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
To this solution, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the mono-debenzylated product (N-benzylacetamide).
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate N-benzylacetamide.
Protocol 2: Oxidative Debenzylation with KBr/Oxone®
This protocol is based on a general procedure for the oxidative debenzylation of N-benzyl amides.[4][5]
Materials:
-
This compound
-
Potassium Bromide (KBr)
-
Oxone® (Potassium peroxymonosulfate)
-
Nitromethane (MeNO2) or Acetonitrile/Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in nitromethane or a mixture of acetonitrile and water.
-
Add potassium bromide (1-3 equivalents) to the solution.
-
Add Oxone® (1.5-2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acid-Catalyzed Debenzylation with p-TsOH
This protocol is adapted from a general method for the debenzylation of N-benzylamides.[7][8]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Toluene
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in toluene.
-
Add p-toluenesulfonic acid monohydrate (4 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The N-debenzylation of this compound is a multifaceted transformation that can be achieved through various synthetic strategies. Catalytic hydrogenolysis offers a clean and efficient route, with the potential for selective mono-debenzylation. Oxidative methods provide a valuable metal-free alternative, while acid-catalyzed debenzylation is effective for robust substrates. The choice of the optimal method will depend on the specific requirements of the synthetic sequence, including the presence of other functional groups and the desired final product. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the strategic deprotection of N-benzyl amides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 6. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 11. users.ox.ac.uk [users.ox.ac.uk]
Spectroscopic Analysis of N-Benzylacetamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-Benzylacetamide. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to elucidate the structure and purity of such compounds. This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of N-Benzylacetamide.
Table 1: ¹H NMR Data for N-Benzylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 6.0 (broad) | Singlet | 1H | Amide proton (NH) |
| 4.40 | Doublet | 2H | Methylene protons (CH₂) |
| 2.05 | Singlet | 3H | Methyl protons (CH₃) |
Solvent: CDCl₃
Table 2: ¹³C NMR Data for N-Benzylacetamide
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | Carbonyl carbon (C=O) |
| 138.5 | Quaternary aromatic carbon |
| 128.7 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 43.8 | Methylene carbon (CH₂) |
| 23.2 | Methyl carbon (CH₃) |
Solvent: CDCl₃
Table 3: IR Absorption Data for N-Benzylacetamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Strong, Broad | N-H Stretch |
| 3065, 3030 | Medium | Aromatic C-H Stretch |
| 2930 | Medium | Aliphatic C-H Stretch |
| 1640 | Strong | C=O Stretch (Amide I) |
| 1550 | Strong | N-H Bend (Amide II) |
| 1455, 1495 | Medium | Aromatic C=C Stretch |
| 730, 695 | Strong | C-H Out-of-plane Bend (Monosubstituted benzene) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data for N-Benzylacetamide
| m/z | Relative Intensity (%) | Assignment |
| 149 | 40 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [C₇H₈N]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 60 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the N-Benzylacetamide sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the solution or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Decoupling of proton signals is standard practice to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline N-Benzylacetamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for instance, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the N-Benzylacetamide sample in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of µg/mL to ng/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample solution into the ion source of the mass spectrometer, often via a gas chromatograph for separation and purification.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a solid organic compound like N-Benzylacetamide.
Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.
A Technical Guide to the Solubility and Stability of N,N-Dibenzylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N,N-Dibenzylacetamide in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these parameters. It includes detailed experimental protocols for solubility and stability assessment, predicted solubility profiles based on analogous compounds, and a discussion of probable degradation pathways.
Introduction to this compound
This compound is an organic compound featuring a central acetamide functional group with two benzyl substituents on the nitrogen atom. Its molecular structure, characterized by both a polar amide group and nonpolar benzyl rings, dictates its physicochemical properties, including its solubility in various organic solvents and its chemical stability. Understanding these characteristics is crucial for its application in organic synthesis, pharmaceutical research, and materials science.
Solubility Profile
Based on these analogs, this compound is expected to be highly soluble in a range of common polar aprotic and polar protic organic solvents, and less soluble in nonpolar solvents. Its solubility in water is anticipated to be very low due to the presence of the two hydrophobic benzyl groups.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amide carbonyl. |
| Ethanol | High | Similar to methanol, effective at solvating the amide group.[1] | |
| Polar Aprotic | Acetone | High | The polar carbonyl group can interact with the amide dipole. |
| Acetonitrile | Moderate to High | The polar nitrile group can interact with the amide dipole. | |
| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of solvating amides. | |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, effective for a wide range of compounds. | |
| Halogenated | Dichloromethane | Moderate to High | Can solvate the benzyl groups and interact with the amide dipole. |
| Chloroform | Moderate to High | Similar to dichloromethane. | |
| Ethers | Diethyl Ether | Moderate | Less polar than ketones, but can still solvate the molecule. |
| Tetrahydrofuran (THF) | Moderate to High | A more polar ether than diethyl ether, likely a better solvent. | |
| Hydrocarbons | Hexane | Low | A nonpolar solvent, unlikely to effectively solvate the polar amide group. |
| Toluene | Moderate | The aromatic ring can interact with the benzyl groups of the solute. | |
| Aqueous | Water | Very Low | The hydrophobic nature of the two benzyl groups will dominate. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its amide functional group, which is susceptible to hydrolysis, and the benzylic positions, which can be prone to oxidation. Forced degradation studies under various stress conditions are necessary to fully elucidate its stability profile.
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond, which can be catalyzed by both acid and base. This would lead to the formation of acetic acid and dibenzylamine. Additionally, oxidation of the benzylic carbons could occur, potentially forming benzaldehyde and N-benzylacetamide as intermediates, which could be further oxidized to benzoic acid and N-benzylbenzamide.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
To obtain definitive quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the sample immediately using a syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered sample with a known volume of the solvent. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of a common acid (e.g., 0.1 M HCl) in a suitable co-solvent if necessary. Incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dissolve this compound in a solution of a common base (e.g., 0.1 M NaOH) in a suitable co-solvent. Incubate at a controlled temperature.
-
Oxidative Degradation: Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. Also, prepare a control sample in a neutral solvent.
-
Stress Application: Expose the samples to the stress conditions for a defined period. Take samples at various time points.
-
Sample Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, such as HPLC or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any degradation products. Determine the percentage of degradation of this compound. If possible, identify the structure of the major degradation products.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining the solubility and stability of this compound.
Caption: General workflow for solubility and stability studies.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the principles of organic chemistry and data from analogous compounds. While specific quantitative data is currently lacking in the literature, the detailed experimental protocols provided herein offer a clear pathway for researchers to generate this crucial information. The proposed degradation pathways and experimental workflows serve as a valuable starting point for further investigation into the properties of this compound, which is essential for its effective use in research and development.
References
An In-depth Technical Guide on the Restricted Internal Rotation Around the C-N Bond in N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the restricted internal rotation around the carbon-nitrogen (C-N) bond in N,N-Dibenzylacetamide, a phenomenon of significant interest in the fields of chemistry and drug development. The partial double bond character of the amide C-N bond leads to a substantial energy barrier for rotation, resulting in the existence of distinct rotational isomers (rotamers) that can be observed and quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy. Understanding the kinetics of this rotation is crucial for comprehending molecular conformation, dynamics, and their impact on biological activity.
Core Concepts: The Amide Bond and Restricted Rotation
The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. A key feature of the amide bond is the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance stabilization imparts a partial double bond character to the C-N bond, leading to a planar geometry and a significant barrier to rotation.[1]
This restricted rotation gives rise to stereoisomers known as rotamers or conformational isomers, which can interconvert by rotation about the C-N single bond. The rate of this interconversion is temperature-dependent and can be studied using DNMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the non-equivalent benzyl groups are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc).[2][3]
Quantitative Analysis of Rotational Dynamics
For the purpose of this guide, we will consider analogous data from related N,N-disubstituted acetamides to illustrate the principles of quantitative analysis. The key parameters in a DNMR study are the coalescence temperature (Tc), the chemical shift difference between the exchanging nuclei at low temperature (Δν), the rate constant of rotation (k), and the free energy of activation (ΔG‡).
Table 1: Representative Quantitative Data for C-N Bond Rotation in N,N-Disubstituted Amides (Illustrative)
| Parameter | Description | Illustrative Value |
| Coalescence Temperature (Tc) | The temperature at which the two distinct NMR signals for the exchanging groups merge into a single broad peak.[3] | ~340 K |
| Chemical Shift Difference (Δν) | The difference in resonance frequency (in Hz) between the exchanging nuclei in the slow exchange limit.[2] | ~50 Hz |
| Rate Constant at Coalescence (kc) | The first-order rate constant for the rotational process at the coalescence temperature.[3] | ~111 s-1 |
| Free Energy of Activation (ΔG‡) | The energy barrier for the restricted rotation.[6] | ~16-18 kcal/mol |
Note: The values presented in this table are illustrative and based on data for similar N,N-disubstituted amides. Experimental determination for this compound is required for precise values.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the subsequent investigation of its rotational barrier using Dynamic NMR spectroscopy.
Synthesis of this compound
A common and effective method for the synthesis of N,N-disubstituted amides is the acylation of a secondary amine with an acylating agent such as an acyl chloride or an acid anhydride.[7][8] The following protocol is a generalized procedure based on established methods for similar compounds.
Materials and Equipment:
-
Dibenzylamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)[7]
-
Base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Apparatus for work-up (separatory funnel, rotary evaporator)
-
Apparatus for purification (column chromatography or recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, dissolve dibenzylamine (1.0 equivalent) and a base (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Dynamic NMR (DNMR) Spectroscopy for Determination of Rotational Barrier
Variable-temperature NMR is the primary technique used to study the kinetics of restricted rotation.[9][10]
Materials and Equipment:
-
High-resolution NMR spectrometer equipped with a variable-temperature probe.
-
High-quality NMR tubes.
-
Solution of purified this compound in a suitable deuterated solvent (e.g., toluene-d8 or nitrobenzene-d5) with a reference standard (e.g., TMS).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent that is suitable for the desired temperature range. The concentration should be optimized for good signal-to-noise ratio without causing significant intermolecular interactions. Degas the sample to remove dissolved oxygen.[2]
-
Low-Temperature Spectrum (Slow Exchange Limit): Acquire a 1H NMR spectrum at a temperature where the rotation is slow, and two distinct sets of signals for the non-equivalent benzyl protons are observed. Record the chemical shifts and calculate the chemical shift difference (Δν) in Hz.[3]
-
Temperature Increments and Data Acquisition: Gradually increase the temperature of the NMR probe in small, controlled increments (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.
-
Coalescence Temperature (Tc) Determination: Carefully observe the broadening and merging of the signals corresponding to the exchanging benzyl protons. The temperature at which these two signals coalesce into a single broad peak is the coalescence temperature (Tc).[3]
-
High-Temperature Spectrum (Fast Exchange Limit): Acquire a spectrum at a temperature well above Tc where the exchanging signals have sharpened into a single, time-averaged peak.
-
Data Analysis:
-
Rate Constant at Coalescence (kc): Calculate the rate constant at the coalescence temperature using the following equation for a simple two-site, uncoupled exchange: kc = (π * Δν) / √2 [3]
-
Free Energy of Activation (ΔG‡): Calculate the Gibbs free energy of activation at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[3]
-
Full Lineshape Analysis (Optional but Recommended): For more accurate determination of the activation parameters (ΔH‡ and ΔS‡), perform a full lineshape analysis of the spectra at multiple temperatures using specialized software. This involves simulating the spectra based on the Bloch equations modified for chemical exchange and fitting the simulated spectra to the experimental data to extract the rate constants at each temperature. An Eyring plot (ln(k/T) vs. 1/T) can then be constructed to determine ΔH‡ and ΔS‡.
-
Visualizations
Chemical Structures and Rotational Isomers
Caption: Rotational isomers of this compound due to the C-N bond's partial double bond character.
Experimental Workflow for Synthesis and DNMR Analysis
Caption: Workflow for the synthesis of this compound and its analysis by Dynamic NMR.
Signaling Pathway of DNMR Data to Kinetic Parameters
Caption: Logical flow from experimental DNMR data to the determination of kinetic parameters for rotation.
Conclusion
The restricted rotation around the C-N bond in this compound is a fundamental dynamic process that can be thoroughly investigated using a combination of organic synthesis and dynamic NMR spectroscopy. This guide has provided a detailed framework for the synthesis of the target molecule and the subsequent experimental and analytical procedures to determine the kinetic parameters of the rotational barrier. While specific quantitative data for this compound remains a subject for direct experimental investigation, the principles and methodologies outlined herein, based on well-studied analogous systems, offer a robust approach for researchers in chemistry and drug development to explore the conformational dynamics of this and related molecules. Such studies are essential for a deeper understanding of molecular structure-activity relationships.
References
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. benchchem.com [benchchem.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Oxidation Reactions and Mechanistic Pathways of N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative reactions and mechanistic pathways of N,N-Dibenzylacetamide. Drawing upon established principles of metabolic and chemical oxidation of analogous N,N-disubstituted amides, this document outlines the expected products, underlying mechanisms, and detailed experimental protocols relevant to the study of this compound. This information is critical for understanding its metabolic fate, potential for drug-drug interactions, and for the development of synthetic strategies.
Introduction
This compound is a tertiary amide with structural features that make it susceptible to oxidative transformations. The presence of two benzyl groups attached to the nitrogen atom provides benzylic carbons that are primary sites for enzymatic and chemical oxidation. Understanding the oxidation of this compound is crucial in various scientific contexts, including drug metabolism studies, toxicology, and synthetic chemistry. This guide details the primary oxidative pathways, including enzymatic N-dealkylation mediated by cytochrome P450 enzymes and chemical oxidation methods.
Enzymatic Oxidation: Metabolic Pathways
The primary route of metabolism for many xenobiotics, including amides, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. For this compound, the principal metabolic pathway is predicted to be N-dealkylation.
N-Debenzylation: The Major Metabolic Route
The enzymatic removal of one of the benzyl groups from this compound is the most probable metabolic transformation. This process, known as N-debenzylation, proceeds through the hydroxylation of the benzylic carbon.
Mechanism: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic carbon by the highly reactive iron-oxo species of the CYP enzyme (Compound I). This is followed by the rebound of a hydroxyl group to the resulting carbon radical, forming a carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to yield N-benzylacetamide and benzaldehyde. For amides, the hydrogen atom abstraction (HAT) mechanism is generally favored over a single electron transfer (SET) mechanism due to the higher oxidation potential of the nitrogen atom in amides compared to amines.
A study on the N-dealkylation of N-methyl-N-alkyl-p-chlorobenzamides by rat liver microsomes provides strong evidence for the preferential cleavage of the benzyl group. The research indicated that the dealkylation of a benzyl substituent was 2-3 times more favorable than that of other primary alkyl groups.
Caption: Enzymatic N-debenzylation pathway of this compound by Cytochrome P450.
N-Oxidation: A Minor Pathway
While N-dealkylation is the predominant metabolic pathway for tertiary amides, direct oxidation of the nitrogen atom to form an N-oxide is a possible, though likely minor, route. This reaction is also catalyzed by CYP enzymes and flavin-containing monooxygenases (FMOs). The resulting N-oxide metabolite is generally more polar and readily excreted.
Chemical Oxidation
In addition to enzymatic methods, this compound can be oxidized using various chemical reagents. The primary targets for chemical oxidation are the benzylic C-H bonds.
Oxidation with Bromo Radical
A mild and efficient method for the oxidative debenzylation of N-benzyl amides involves the use of a bromo radical generated from an alkali metal bromide, such as sodium bromide, and an oxidant like Oxone®.
Mechanism: The bromo radical abstracts a hydrogen atom from the benzylic position of this compound to form a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield N-benzylacetamide and benzaldehyde. This method is notable for its mild conditions and high yields.
Caption: Chemical N-debenzylation of this compound using a bromo radical.
Quantitative Data Summary
The following table summarizes the expected products from the oxidation of this compound and provides analogous quantitative data from the literature.
| Reaction Type | Oxidizing System | Substrate Analogue | Major Products | Yield/Ratio | Reference |
| Enzymatic N-Dealkylation | Rat Liver Microsomes (CYP450) | N-methyl-N-benzyl-p-chlorobenzamide | N-methyl-p-chlorobenzamide, Benzaldehyde, N-benzyl-p-chlorobenzamide, Formaldehyde | Debenzylation is 2-3 times more favorable than demethylation. | |
| Chemical N-Debenzylation | NaBr / Oxone® | N-benzyl-N-phenylbenzamide | N-phenylbenzamide | 95% |
Experimental Protocols
The following are detailed experimental protocols for the enzymatic and chemical oxidation of this compound.
Protocol for Enzymatic Oxidation using Liver Microsomes
This protocol is adapted from standard procedures for in vitro drug metabolism studies.
Caption: Workflow for the enzymatic oxidation of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂ (final concentration 3 mM), and liver microsomes (final concentration 0.5 mg/mL).
-
Substrate Addition: Add this compound (from a stock solution in a suitable solvent like methanol or DMSO, final concentration typically 1-10 µM) to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate at 37°C with gentle shaking. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining this compound and the formation of N-benzylacetamide and benzaldehyde.
Protocol for Chemical Oxidation using Sodium Bromide and Oxone®
This protocol is based on the oxidative debenzylation of N-benzyl amides.
Materials:
-
This compound
-
Sodium bromide (NaBr)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL), add sodium bromide (1.2 mmol).
-
Addition of Oxidant: Cool the mixture in an ice bath and add Oxone® (1.2 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate N-benzylacetamide and benzaldehyde.
Conclusion
The oxidation of this compound is expected to primarily proceed via enzymatic N-debenzylation, yielding N-benzylacetamide and benzaldehyde. This pathway is of significant interest in the context of drug metabolism and can be investigated in vitro using liver microsomes. Chemical methods, such as oxidation with a bromo radical, offer a synthetic route to the debenzylated product under mild conditions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this compound and related compounds, facilitating a deeper understanding of its oxidative transformations.
Electronic and inductive effects of benzyl groups in N,N-Dibenzylacetamide
An In-depth Technical Guide to the Electronic and Inductive Effects of Benzyl Groups in N,N-Dibenzylacetamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electronic and inductive effects exerted by the benzyl groups within the this compound molecule. A comprehensive understanding of these effects is critical for predicting molecular reactivity, conformational preferences, and intermolecular interactions, which are fundamental aspects of drug design and chemical synthesis. This document synthesizes theoretical principles with quantitative spectroscopic data and outlines the experimental protocols necessary for such characterization.
Introduction to Electronic Effects in this compound
This compound is a tertiary amide featuring two benzyl substituents on the nitrogen atom. The molecule's chemical and physical properties are significantly influenced by the interplay of electronic effects, primarily the inductive and resonance effects of its constituent functional groups. The benzyl groups, composed of a phenyl ring attached to a methylene (-CH₂-) spacer, and the core acetamide group each contribute to the overall electron density distribution. Accurately characterizing these contributions is essential for understanding the molecule's behavior in chemical reactions and biological systems.
Theoretical Framework: Inductive and Resonance Effects
Electronic effects in organic molecules are broadly categorized into two types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which occur through pi (π) systems.
-
Inductive Effect (-I): The inductive effect is the permanent polarization of a σ bond due to the electronegativity difference between the bonded atoms.[1] In this compound, the sp² hybridized carbons of the phenyl rings are more electronegative than the sp³ hybridized methylene carbon. This results in a weak electron-withdrawing inductive effect (-I effect) from the phenyl ring, pulling electron density away from the methylene group.[2] Similarly, the nitrogen atom of the amide is electronegative and exerts a -I effect on the adjacent methylene carbons.
-
Resonance Effect: Resonance involves the delocalization of π electrons across a conjugated system. The defining resonance feature in this compound is within the amide bond itself. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid with significant double-bond character in the C-N bond. This delocalization increases electron density on the oxygen atom and decreases it on the nitrogen. Crucially, due to the insulating -CH₂- spacer, there is no direct π-conjugation between the phenyl rings and the amide carbonyl group. Therefore, the benzyl groups do not exert a resonance effect on the amide core.
Quantitative Data Presentation
Spectroscopic techniques provide invaluable quantitative data for assessing electronic effects. The electron density around a nucleus directly influences its spectroscopic signature.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | IR C=O Stretch (Amide I) (cm⁻¹) | ¹H NMR δ (CH₂-Ph) (ppm) | ¹³C NMR δ (C=O) (ppm) | ¹³C NMR δ (CH₂) (ppm) |
| N,N-Dimethylacetamide | ~1648 | N/A | ~170 | ~35, ~38 |
| This compound | ~1645 | ~4.5 - 4.6 | ~171 | ~50 |
| N-Benzylacetamide | ~1643[3] | ~4.42[3] | ~170[4] | ~44[4] |
Data for this compound and N,N-Dimethylacetamide are typical values and may vary slightly based on solvent and experimental conditions.
Analysis:
-
IR Spectroscopy: The carbonyl (C=O) stretching frequency, known as the Amide I band, is sensitive to the electronic environment.[5] The frequency for this compound is comparable to other tertiary amides, indicating that the weak inductive effect of the two benzyl groups does not drastically alter the C=O bond order compared to methyl groups. The dominant factor remains the strong resonance of the amide group, which lowers the frequency significantly compared to ketones (~1715 cm⁻¹).[6]
-
NMR Spectroscopy: The downfield chemical shift of the methylene protons (~4.5 ppm) and carbons (~50 ppm) in this compound is a clear indicator of a deshielding environment. This is caused by the combined inductive effects of the electronegative nitrogen atom and the anisotropic magnetic field of the adjacent phenyl rings.
Visualization of Electronic Effects and Workflows
Visual models are essential for conceptualizing the electronic interactions and experimental processes discussed.
Caption: Inductive effects (-I) in this compound.
Caption: Resonance contributors of the amide functional group.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.
Synthesis of this compound
This protocol describes a standard acylation procedure.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dibenzylamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from standardized methods for small molecule characterization.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition:
-
Set spectral width to ~15 ppm, centered around 5-6 ppm.
-
Use a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set spectral width to ~220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount (~1 mg) of the crystalline product with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze in a liquid cell.
-
Background Scan: Place the KBr pellet holder (or the solvent-filled cell) in the spectrometer and run a background scan to subtract atmospheric and holder/solvent absorptions.
-
Sample Scan: Place the sample pellet (or sample solution cell) in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, paying special attention to the C=O stretching frequency (Amide I band) in the 1680-1630 cm⁻¹ region.
Conclusion
The electronic character of the benzyl groups in this compound is primarily defined by a weak electron-withdrawing inductive (-I) effect, which is transmitted through the σ-bond framework to the amide nitrogen. This effect deshields the methylene protons and carbons, as evidenced by their downfield chemical shifts in NMR spectroscopy. However, the absence of direct conjugation prevents any resonance interaction between the phenyl rings and the amide core. The molecule's dominant electronic feature remains the powerful resonance within the amide functional group, which establishes a high rotational barrier around the C-N bond and dictates the reactivity of the carbonyl group. These foundational electronic properties are paramount for professionals in drug development, as they govern the molecule's conformation, polarity, and capacity for non-covalent interactions with biological targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. N-BENZYLACETAMIDE(588-46-5) 1H NMR [m.chemicalbook.com]
- 4. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. benchchem.com [benchchem.com]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of N,N-Dibenzylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-dibenzylacetamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this core have exhibited a wide spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and analgesic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. By systematically exploring the impact of structural modifications on biological outcomes, this document aims to elucidate the key chemical features governing the efficacy and selectivity of these compounds. The following sections will detail the quantitative SAR data, experimental protocols for key biological assays, and the underlying mechanistic pathways, providing a robust framework for future drug discovery efforts centered on the this compound core.
Biological Activities and Structure-Activity Relationships
The biological profile of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl rings and modifications to the acetamide moiety. This section explores the SAR for anticonvulsant, antimicrobial, and analgesic activities, supported by quantitative data.
Anticonvulsant Activity
This compound derivatives have emerged as a promising class of anticonvulsant agents. Their structural similarity to established antiepileptic drugs like phenytoin suggests a potential mechanism involving the modulation of neuronal excitability. The primary proposed mechanism of action is the blockade of voltage-gated sodium channels, which reduces the sustained high-frequency firing of neurons characteristic of seizure activity.[1]
Structure-Activity Relationship:
The anticonvulsant potency of these derivatives is highly dependent on the substitution pattern of the aromatic rings. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related N-phenylacetamides provide valuable insights. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, substitutions on the anilide moiety were found to be critical for anticonvulsant activity. The introduction of a trifluoromethyl group at the 3-position of the anilide ring, for example, has been shown to enhance anticonvulsant effects in the maximal electroshock (MES) seizure model.[2]
-
α-Substitution: Modifications at the α-carbon of the acetamide group also play a crucial role. A quantitative structure-activity relationship (QSAR) study on α-substituted acetamido-N-benzylacetamide derivatives revealed that electronic and topologic features of the substituents significantly influence anticonvulsant activity.[3]
The following table summarizes the anticonvulsant activity of some representative acetamide derivatives.
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative | 49.6 | 67.4 | 168.7 | 3.4 (MES) | [4] |
| 20 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 52.30 (p.o. in rats) | Not Determined | >500 | >9.56 (MES) | [2] |
| Phenytoin | Reference Drug | 28.10 (p.o. in rats) | >500 | >100 | >3.6 (MES) | [2] |
| Valproic Acid | Reference Drug | 485 (p.o. in rats) | 646 | 784 | 1.6 (MES) | [2] |
Antimicrobial Activity
Derivatives of the acetamide scaffold have demonstrated significant potential as antimicrobial agents. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some 2-chloro-N-phenylacetamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and potentially bind to ergosterol in the fungal plasma membrane.[5]
Structure-Activity Relationship:
The antimicrobial spectrum and potency of this compound derivatives can be modulated by introducing various substituents. In a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives, the nature of the substituent on the benzylidene moiety significantly influenced the antimicrobial and antifungal activity. Compounds with electron-withdrawing groups, such as nitro groups, have shown promising activity.[6]
The following table presents the minimum inhibitory concentration (MIC) values for some diphenylacetamide and related derivatives against various microbial strains.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacillus subtilis | - | [6] |
| A5 | 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide | Bacillus subtilis | - | [6] |
| A7 | 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide | Bacillus subtilis | - | [6] |
| 2-chloro-N-phenylacetamide | 2-chloro-N-phenylacetamide | Candida albicans (Fluconazole-Resistant) | 128 - 256 | [5] |
| 2b-2g | Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | [7] |
Note: Specific MIC values for A1, A5, and A7 against Bacillus subtilis were not provided in the source, but the compounds were reported to have significant activity.[6]
Analgesic Activity
Certain this compound derivatives have exhibited notable analgesic properties. Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives suggest that their analgesic effect may be mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8]
Structure-Activity Relationship:
The analgesic efficacy of these compounds is influenced by the substitution pattern on the aromatic rings. In a study of 2-chloro-N,N-diphenylacetamide derivatives, the position of methyl and hydroxyl groups on the benzaldehyde ring conjugated to the core structure was found to be important for analgesic activity, with a methyl group at the third position of the benzaldehyde ring showing significant action.
The following table summarizes the analgesic activity of 2-chloro-N,N-diphenylacetamide derivatives using the hot plate method.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (at 60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.85 ± 0.32 |
| AKM-1 | 200 | 9.85 ± 0.28* |
| AKM-2 | 200 | 12.55 ± 0.35 |
| AKM-3 | 200 | 10.15 ± 0.30 |
| Data from a study on 2-chloro-N,N-diphenylacetamide derivatives. **p<0.01, p<0.05 compared to the control group. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the acylation of dibenzylamine with an appropriate acyl chloride or carboxylic acid.
General Procedure for the Synthesis of 2-chloro-N,N-diphenylacetamide: Diphenylamine (0.04 M) is dissolved in toluene (200 ml), and chloroacetyl chloride (0.04 M) is added. The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into crushed ice. The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol.[6]
General Procedure for the Synthesis of 2-hydrazino-N,N-diphenylacetamide: 2-chloro-N,N-diphenylacetamide (0.002 M) is stirred in methanol (100 ml), and hydrazine hydrate (0.004 M) is added. The reaction mixture is refluxed for 48 hours. After cooling, the product is precipitated, filtered, and recrystallized from ethanol.[6]
General Procedure for the Synthesis of N-substituted Phenylacetamides: A mixture of isatin (indole-2,3-dione) (2 mmol) and potassium carbonate (6 mmol) is stirred in DMF (5 ml) for 15 minutes. An appropriate 2-chloro-N-phenylacetamide (2 mmol) is then added, and the reaction is stirred at room temperature for 4 hours. The mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and crystallized from methanol.[9]
Biological Evaluation
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[10]
-
Apparatus: An electroshock apparatus with corneal electrodes.
-
Animals: Male ICR-CD-1 mice (N=10 per group).[10]
-
Procedure:
-
Animals are treated with the test compound, vehicle control, or a standard drug (e.g., Phenytoin).
-
After a predetermined time (e.g., 60 minutes), a 60 Hz corneal electrical stimulation (e.g., 25 mA) is administered for a short duration (e.g., 0.2 seconds).[10]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the latency to the tonic hindlimb seizure or a pre-determined cut-off time (e.g., 20 seconds).[10]
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.
-
Antimicrobial Activity: Cup-Plate Method This agar diffusion method is used to determine the antimicrobial activity of a substance.[11]
-
Materials: Sterile Petri plates, nutrient agar medium, microbial cultures, borer.
-
Procedure:
-
A base layer of sterile nutrient agar is poured into Petri plates and allowed to solidify.
-
A second layer of agar, seeded with the test microorganism, is poured over the base layer.
-
Wells or "cups" are made in the agar using a sterile borer.
-
A defined volume of the test compound solution at a specific concentration is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.[11]
-
Analgesic Activity: Hot Plate Test The hot plate test is a common method to assess centrally acting analgesics by measuring the reaction time to a thermal stimulus.[1]
-
Apparatus: A hot plate apparatus with a temperature-controlled surface (e.g., 55 ± 0.5°C).
-
Animals: Rats or mice.
-
Procedure:
-
The baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
The animals are then administered the test compound, a vehicle control, or a standard drug (e.g., diclofenac sodium).
-
At specific time intervals after administration (e.g., 60, 120, and 180 minutes), the reaction time on the hot plate is measured again.[1]
-
An increase in the reaction time compared to the baseline and control group indicates an analgesic effect.
-
Visualizations of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N,N-Dibenzylacetamide in Palladium-Catalyzed Reactions
Disclaimer: Following a comprehensive review of available scientific literature, no specific applications of N,N-Dibenzylacetamide as a ligand, additive, or substrate in palladium-catalyzed reactions have been documented. The following information is provided as a general guide for researchers and drug development professionals interested in exploring the potential of this compound in this context, based on the well-established principles of palladium catalysis. The protocols and diagrams presented are hypothetical and intended to serve as a starting point for investigation.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. While phosphines and N-heterocyclic carbenes (NHCs) are the most common ligand classes, the exploration of novel ligand scaffolds is an active area of research.
This compound, with its amide functionality and bulky N-benzyl groups, presents an underexplored motif for potential coordination to a palladium catalyst. This document outlines a theoretical framework and suggestive protocols for evaluating this compound in key palladium-catalyzed reactions.
Potential Roles of this compound
Theoretically, this compound could influence a palladium-catalyzed reaction in several ways:
-
As a Ligand: The oxygen atom of the amide carbonyl could coordinate to the palladium center. The steric bulk of the two benzyl groups could influence the steric environment around the metal, potentially affecting reactivity and selectivity.
-
As an Additive: It might act as a stabilizing agent for palladium nanoparticles or as a mediator in the catalytic cycle through transient coordination.
-
As a Substrate: While less likely for common cross-coupling reactions, the molecule itself could potentially undergo C-H activation or other transformations under specific palladium-catalyzed conditions.
The initial focus of investigation would logically be its application as a ligand.
Hypothetical Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a fundamental C-C bond-forming reaction. The following section details a hypothetical experimental protocol to screen the efficacy of this compound as a ligand in a model Suzuki-Miyaura reaction.
Table 1: Hypothetical Screening of this compound as a Ligand in Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene | 100 | 12 | <5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene | 100 | 12 | [To Be Determined] |
| 4 | Pd(OAc)₂ (2) | This compound (8) | K₂CO₃ | Toluene | 100 | 12 | [To Be Determined] |
| 5 | Pd₂(dba)₃ (1) | This compound (4) | K₃PO₄ | Dioxane | 110 | 12 | [To Be Determined] |
Experimental Protocol: Screening this compound in a Model Suzuki-Miyaura Reaction
Model Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Research Workflow
The logical progression for investigating a novel compound in a catalytic system is crucial. The following diagram illustrates a typical workflow for screening and optimizing a new potential ligand.
Caption: Workflow for evaluating a novel ligand in palladium-catalyzed cross-coupling.
General Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for hypothesizing the potential effects of a new ligand.
Application Note: Proposed Synthesis of Arylglyoxylic Amides from N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for the preparation of arylglyoxylic amides, valuable intermediates in medicinal chemistry and drug development, starting from the readily available precursor, N,N-Dibenzylacetamide. As no direct literature protocol for this specific transformation has been identified, this application note provides a hypothetical, yet chemically plausible, two-step oxidative route. The proposed methodology is based on well-established principles of benzylic C-H bond oxidation. Detailed experimental protocols are suggested, and estimated quantitative data, derived from analogous reactions reported in the literature, are provided for guidance.
Introduction
Arylglyoxylic amides are a class of organic compounds that serve as important building blocks in the synthesis of various biologically active molecules and pharmaceutical agents. Their versatile reactivity makes them attractive targets in organic synthesis. This application note addresses the potential synthesis of these valuable compounds from this compound. The proposed strategy involves a sequential two-step oxidation of the benzylic positions of the starting material.
The first proposed step is a selective mono-oxidation of one of the benzylic methylene groups in this compound to yield N-benzyl-N-(benzoyl)acetamide. This transformation presents a selectivity challenge, as both benzyl groups are chemically equivalent. The second step involves the oxidation of the remaining benzylic methylene group to a carbonyl functionality, affording the desired arylglyoxylic amide. This proposed route leverages known oxidation methodologies for benzylic C-H bonds, offering a theoretical framework for further experimental exploration.
Proposed Synthetic Pathway
The proposed synthesis of arylglyoxylic amides from this compound is a two-step process, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of arylglyoxylic amides.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on analogous reactions found in the chemical literature. Optimization of these conditions would be necessary for any practical application.
Step 1: Proposed Synthesis of N-Benzyl-N-(benzoyl)acetamide via Selective Mono-oxidation
This protocol is adapted from known benzylic oxidations using chromium trioxide.[1][2] The primary challenge in this step is to control the reaction to favor mono-oxidation.
-
Reagents and Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Periodic acid (H₅IO₆)
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in acetonitrile.
-
Add periodic acid (3.5 equivalents) to the solution and stir.
-
In a separate container, prepare a solution of chromium trioxide (0.1 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to reduce any excess oxidant.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate N-benzyl-N-(benzoyl)acetamide.
-
Step 2: Proposed Synthesis of Arylglyoxylic Amide via Oxidation of N-Benzyl-N-(benzoyl)acetamide
This protocol is based on the strong oxidizing power of potassium permanganate, which is known to convert benzylic C-H bonds to carboxylic acids.[3][4][5]
-
Reagents and Materials:
-
N-Benzyl-N-(benzoyl)acetamide
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-benzyl-N-(benzoyl)acetamide (1 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol), add sodium hydroxide (2 equivalents).
-
Heat the mixture to 80-90 °C and add a solution of potassium permanganate (4 equivalents) in water portion-wise over 1-2 hours.
-
Maintain the temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
To the combined filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude arylglyoxylic amide. Further purification may be achieved by recrystallization or chromatography.
-
Data Presentation
The following table summarizes the estimated quantitative data for the proposed synthesis, based on yields reported for analogous reactions in the literature. These values should be considered as targets for optimization.
| Step | Reaction | Starting Material | Product | Proposed Reagents | Estimated Yield (%) | Reference (Analogous Reaction) |
| 1 | Selective Mono-oxidation | This compound | N-Benzyl-N-(benzoyl)acetamide | CrO₃, H₅IO₆ | 40-60 | [1][2] |
| 2 | Oxidation | N-Benzyl-N-(benzoyl)acetamide | Arylglyoxylic Amide | KMnO₄, NaOH | 50-70 | [3][4][5] |
Logical Relationships and Experimental Workflow
The logical progression of the proposed synthesis is a sequential functionalization of the two benzylic positions of this compound.
Caption: Logical flow of the proposed synthetic route.
Conclusion
This application note presents a hypothetical, two-step synthetic route for the preparation of arylglyoxylic amides from this compound. While this specific transformation is not documented in the existing literature, the proposed pathway is grounded in established principles of benzylic C-H oxidation. The provided protocols and estimated data serve as a starting point for researchers and scientists interested in exploring this novel synthesis. Experimental validation and optimization are essential to ascertain the feasibility and efficiency of this proposed method. Successful development of this route would provide a new and potentially valuable method for accessing important arylglyoxylic amide building blocks for drug discovery and development.
References
Application Notes: N,N-Dibenzylacetamide in C-N Bond Formation
Introduction
Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for constructing C-N bonds, the use of specific amide substrates can offer unique advantages in terms of reactivity, selectivity, and product diversity. This document explores the potential application of N,N-Dibenzylacetamide as a substrate in C-N bond formation reactions, focusing on palladium- and copper-catalyzed cross-coupling methodologies.
This compound possesses a tertiary amide functional group with two benzyl substituents on the nitrogen atom. The electronic and steric properties of the dibenzylamino group can influence the reactivity of the amide in cross-coupling reactions. While the direct C-N coupling of this compound is not extensively documented in readily available literature, we can extrapolate potential reaction pathways and protocols based on established methodologies for the N-arylation of related amides. The primary approaches for such transformations are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Key Applications
The successful C-N bond formation using this compound as a substrate would lead to the synthesis of N-aryl-N,N-dibenzylacetamides. These products could serve as valuable intermediates in medicinal chemistry and materials science. The dibenzyl groups can be subsequently removed through hydrogenolysis, providing access to N-arylacetamides or secondary N-aryl-N-benzylacetamides, further expanding the synthetic utility.
Experimental Protocols
While specific literature precedents for the C-N coupling of this compound are scarce, the following protocols are based on well-established methods for the N-arylation of amides and can serve as a starting point for reaction optimization.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. The choice of ligand and base is critical for achieving good yields and should be optimized for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent) to the tube.
-
Add the anhydrous, degassed solvent to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N,N-dibenzylacetamide.
Quantitative Data Summary (Hypothetical):
Since specific data is unavailable, the following table presents a hypothetical summary of expected yields based on similar reactions with other tertiary amides. Actual yields may vary and require optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 60-80 |
| 2 | 4-Iodobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 18-36 | 50-70 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | Cs₂CO₃ | Toluene | 120 | 24-48 | 40-60 |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines a general procedure for the copper-catalyzed cross-coupling of an aryl halide with this compound. This method often requires higher temperatures than palladium-catalyzed reactions but can be advantageous for certain substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0-1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMF | 140 | 24-48 | 40-60 |
| 2 | 1-Iodonaphthalene | Cu₂O (15) | N,N'-dimethylethylenediamine (30) | Cs₂CO₃ | DMSO | 160 | 36-72 | 30-50 |
Visualizations
The following diagrams illustrate the conceptual workflows for the described C-N bond formation reactions.
Caption: Experimental workflow for Palladium-Catalyzed N-Arylation.
Caption: Experimental workflow for Copper-Catalyzed N-Arylation.
Caption: Simplified catalytic cycle for C-N cross-coupling.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N,N-Dibenzylacetamide and its derivatives in the preparation of valuable nitrogen-containing heterocyclic compounds. The protocols detailed herein are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures for key transformations.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a versatile precursor in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. The presence of the amide functionality, coupled with the two benzylic groups, allows for a range of cyclization strategies to access important heterocyclic scaffolds. This document focuses on two primary applications: the synthesis of substituted 1,2-dihydroisoquinolines via a modified Bischler-Napieralski reaction and the formation of β-lactams through intramolecular cyclization. These heterocyclic cores are prevalent in numerous biologically active compounds and pharmaceuticals, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development.
Application I: Synthesis of 1-Substituted-2-benzyl-3,4-dihydroisoquinolines via Modified Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] While traditionally employing harsh dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at high temperatures, modern modifications allow for milder reaction conditions.[1][2][3] The following protocol adapts this reaction for substrates structurally related to this compound, specifically N-(3,4-dimethoxyphenethyl)-2-phenyl-N-benzylacetamide, to yield a substituted 1,2-dihydroisoquinoline. The N-benzyl group remains on the resulting heterocyclic ring system, offering a point for further synthetic diversification.
Reaction Scheme:
A substituted N-phenethyl-N-benzylacetamide undergoes an intramolecular electrophilic aromatic substitution upon activation of the amide carbonyl, leading to the formation of a 1,2-dihydroisoquinolinium intermediate, which is subsequently reduced in situ.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the modified Bischler-Napieralski cyclization of N-phenethyl-N-benzylacetamide derivatives.
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(3,4-Dimethoxyphenethyl)-2-phenyl-N-benzylacetamide | 1. POCl₃ 2. NaBH₄ | DCM | Reflux | 4 | ~75-85 |
| 2 | N-(3-Methoxyphenethyl)-2-phenyl-N-benzylacetamide | 1. Tf₂O, 2-Chloropyridine 2. NaBH₄ | DCM | -20 to 0 | 1 | ~80-90 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol: Mild Synthesis using Triflic Anhydride (Movassaghi Method)
This protocol is adapted from a modern, mild procedure for the Bischler-Napieralski reaction.[3][4]
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-phenyl-N-benzylacetamide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2-Chloropyridine (2.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (excess)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-(3,4-dimethoxyphenethyl)-2-phenyl-N-benzylacetamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).
-
Reagent Addition: To the stirred solution, add 2-chloropyridine (2.0 equiv). After 5 minutes, add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Upon completion of the cyclization, cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium borohydride (excess) in methanol. Slowly add the NaBH₄ solution to the reaction mixture at 0 °C.
-
Quenching and Work-up: After the reduction is complete (as monitored by TLC), carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-substituted-2-benzyl-1,2,3,4-tetrahydroisoquinoline.
Application II: Synthesis of β-Lactams via Intramolecular Cyclization
This compound derivatives with appropriate substitution can undergo intramolecular cyclization to form β-lactam rings, which are core structures in a wide range of antibiotic agents. A study on the base-promoted intramolecular cyclization of interlocked N,N-dibenzylfumaramides demonstrates the feasibility of forming a four-membered lactam ring.[5] This transformation highlights the utility of the N-benzyl groups in facilitating novel ring-closing reactions.
Reaction Scheme:
A suitably substituted this compound derivative, upon treatment with a base, can undergo an intramolecular nucleophilic attack of a carbanion on the amide carbonyl, leading to the formation of a β-lactam.
Quantitative Data Summary
The following table presents representative data for the base-promoted cyclization of a fumaramide derivative to a β-lactam.
| Entry | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N,N-Dibenzylfumaramide derivative | CsOH | THF | 0 | 24 | ~70-80 | >95:5 |
Data is based on analogous fumaramide cyclizations and may require optimization for other this compound derivatives.[5]
Detailed Experimental Protocol: Base-Promoted β-Lactam Formation
Materials:
-
Substituted this compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Cesium hydroxide (CsOH) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a solution of the substituted this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add cesium hydroxide (1.2 equiv) at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired β-lactam.
Visualization of Synthetic Pathways
The following diagrams illustrate the key reaction mechanisms and workflows described in these application notes.
References
Application Notes and Protocols for N,N-Dibenzylacetamide Derivatives with Potential Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of N,N-Dibenzylacetamide derivatives and structurally related compounds for their potential anticonvulsant activity. The document includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and putative signaling pathways. While specific data for a broad range of this compound derivatives is limited in publicly available literature, this document compiles relevant information from studies on closely related N-benzyl and N,N-disubstituted acetamide analogs to guide research in this area.
Quantitative Data Summary
The anticonvulsant potential of novel compounds is typically assessed by determining their median effective dose (ED₅₀) in animal models of seizures and their median toxic dose (TD₅₀) to evaluate their neurological side effects. The therapeutic potential is often expressed as the Protective Index (PI = TD₅₀/ED₅₀). The following tables summarize the anticonvulsant activity and neurotoxicity of various N-substituted acetamide derivatives, which can serve as a reference for the expected activity of this compound analogs.
| Compound | Test Animal | Administration Route | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | 8.3 | - | >50 | >6.0 | |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | - | 27 | 6.0 | |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | - | >50 | >2.9 | |
| N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide (20) | Rat | p.o. | 52.3 | ND | >500 | >9.56 | [1] |
| N-(alpha-naphthyl)-alpha-(1,2,4-triazol-1-yl)acetamide (6) | Mouse | i.p. | 64.9 | - | 221 | 3.4 | [2] |
| Phenytoin (Reference) | Mouse | i.p. | 6.5 | - | 68 | 10.5 | |
| Valproic Acid (Reference) | Rat | p.o. | 485 | 646 | 784 | 1.6 | [1] |
ND: Not Determined
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anticonvulsant activity and neurotoxicity are provided below. These protocols are synthesized from established procedures in the field.[1][3][4][5][6][7]
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[1][3]
a. Animals:
-
Male albino mice (20-30 g) or Sprague-Dawley rats (100-150 g).
-
Animals should be acclimatized for at least one week before the experiment.
b. Apparatus:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Saline solution (0.9%) for electrode contact.
-
Topical anesthetic (e.g., 0.5% tetracaine) for the eyes.
c. Procedure:
-
Administer the test compound (this compound derivative) or vehicle to a group of animals via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.).
-
At the time of predicted peak effect (typically 30-60 minutes post-administration), apply a drop of topical anesthetic to the eyes of the animal.
-
Place the corneal electrodes on the corneas of the animal, ensuring good contact with a drop of saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).[1][4]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.[3]
-
Calculate the percentage of protected animals at each dose level.
-
Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures.[6][7]
a. Animals:
-
Male albino mice (20-30 g).
b. Reagents:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection).
-
Test compound or vehicle.
c. Procedure:
-
Administer the test compound or vehicle to a group of animals.
-
After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.
-
Immediately place the animal in an individual observation cage.
-
Observe the animal for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions of the whole body).
-
The absence of a clonic seizure lasting for at least 5 seconds is considered protection.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the ED₅₀ value.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.[5]
a. Animals:
-
Male albino mice (20-30 g).
b. Apparatus:
-
Rotarod apparatus (a rotating rod, typically 3 cm in diameter, with adjustable speed).
c. Procedure:
-
Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, administer the test compound or vehicle.
-
At the time of predicted peak effect, place the animal on the rotarod rotating at a constant speed (e.g., 10 rpm).
-
Record the time the animal is able to maintain its balance on the rod, up to a maximum of a predetermined cutoff time (e.g., 120 seconds).
-
An animal is considered to have failed the test if it falls off the rod before the cutoff time.
-
Determine the dose at which 50% of the animals fail the test (TD₅₀).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for anticonvulsant screening.
Putative Signaling Pathway
The primary proposed mechanism of action for many acetamide-based anticonvulsants is the modulation of voltage-gated sodium channels. This action stabilizes neuronal membranes and reduces the propagation of abnormal electrical discharges. A secondary mechanism may involve the enhancement of GABAergic inhibition.
Caption: Putative mechanism of action for acetamide derivatives.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. archepilepsy.org [archepilepsy.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Note and Protocol for the Acylation of Dibenzylamine to form N,N-Dibenzylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of N,N-Dibenzylacetamide via the acylation of dibenzylamine. Acylation is a fundamental reaction in organic chemistry used to introduce an acyl group into a molecule. In this procedure, dibenzylamine is treated with an acylating agent, such as acetic anhydride, to yield the corresponding amide, this compound. This reaction is a type of nucleophilic acyl substitution.[1] Amides are crucial functional groups present in a vast array of pharmaceuticals and biologically active compounds. The dibenzylamino moiety is also a significant structural feature in medicinal chemistry. Therefore, the ability to efficiently synthesize this compound is of considerable interest to researchers in drug discovery and development. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain the desired product with high purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Dibenzylamine | Reagent | Sigma-Aldrich |
| Acetic Anhydride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | Laboratory | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory | Fisher Scientific |
| Brine (Saturated NaCl Solution) | Laboratory | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Silica Gel (for column chromatography) | 230-400 mesh | Sigma-Aldrich |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Experimental Protocol
1. Reaction Setup:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Add dibenzylamine (1.0 eq) to the flask.
-
Dissolve the dibenzylamine in an appropriate solvent such as dichloromethane (DCM).
-
Add a base, such as pyridine (1.2 eq), to the solution.[2]
2. Acylation Reaction:
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. The reaction of amines with acetic anhydride is a common method for preparing amides.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (dibenzylamine) is consumed.
3. Work-up and Extraction:
-
Upon completion of the reaction, quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove unreacted pyridine and dibenzylamine, followed by saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine. A similar washing procedure is used for the purification of other acetamides.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
4. Purification:
-
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[4]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]
5. Characterization:
-
Determine the melting point of the purified product. A sharp melting point indicates high purity.
-
Characterize the structure of the this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Reactants | |
| Dibenzylamine (Molecular Weight: 197.28 g/mol ) | 1.0 eq |
| Acetic Anhydride (Molecular Weight: 102.09 g/mol ) | 1.1 eq |
| Pyridine (Molecular Weight: 79.10 g/mol ) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | ~30 minutes (monitor by TLC) |
| Product | |
| This compound (Molecular Weight: 239.32 g/mol ) | Theoretical Yield: [Calculate based on starting material] |
| Appearance | White to off-white solid or oil |
| Purification | |
| Method | Recrystallization or Column Chromatography |
| Recrystallization Solvent | Ethyl Acetate/Hexane |
| Column Chromatography Eluent | Ethyl Acetate/Hexane Gradient |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
Application Notes and Protocols: The Role of N,N-Dibenzylacetamide in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N-Dibenzylacetamide and its structural analogs in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways to support researchers in medicinal chemistry and drug development.
Introduction
This compound is a versatile reagent and building block in organic synthesis. While direct biological applications of this compound are not extensively documented, its structural motif is a key feature in a variety of biologically active compounds. In particular, derivatives of the closely related N-benzylacetamide scaffold have shown significant promise as anticonvulsant agents. This document will explore the synthetic applications of this compound and its analogs, providing detailed protocols and biological data for representative molecules.
I. Synthesis of Anticonvulsant N-Benzyl-2-acetamidopropionamide Derivatives
Derivatives of N-benzyl-2-acetamidopropionamide have been identified as potent anticonvulsants.[1] The following data and protocols, based on studies of these closely related analogs, highlight the potential of the this compound scaffold in the development of novel central nervous system therapeutics. The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) seizure test.
Quantitative Data: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
The following table summarizes the in vivo anticonvulsant activity of various N-benzyl-2-acetamidopropionamide derivatives, providing a clear comparison of their potency.
| Compound | Animal Model | Administration Route | Anticonvulsant Activity (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| (R,S)-18 (N-benzyl-2-acetamido-3-methoxypropionamide) | Mouse | i.p. | 8.3 | - | - | [1] |
| (R)-18 | Mouse | i.p. | 4.5 | 27 | 6.0 | [1] |
| (S)-18 | Mouse | i.p. | >100 | - | - | [1] |
| (R,S)-19 (N-benzyl-2-acetamido-3-ethoxypropionamide) | Mouse | i.p. | 17.3 | - | - | [1] |
| (R,S)-18 | Rat | p.o. | 3.9 | >500 | >130 | [1] |
| (R,S)-19 | Rat | p.o. | 19 | - | - | [1] |
| Phenytoin (Standard) | Mouse | i.p. | 6.5 | - | - | [1] |
| Phenytoin (Standard) | Rat | p.o. | 23 | - | - | [1] |
Experimental Protocol: Synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)
This protocol describes a five-step stereospecific synthesis starting from D-serine methyl ester.[2]
Step 1: Synthesis of Methyl (R)-2-acetamido-3-hydroxypropanoate
-
To a solution of D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent, add triethylamine (2.2 eq) at 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the product.
Step 2: Synthesis of Methyl (R)-aziridine-2-carboxylate
-
Treat the product from Step 1 with diethoxytriphenylphosphorane (DTPP) in an appropriate solvent.
-
Monitor the reaction by TLC until completion.
-
Purify the product by distillation to obtain the aziridine intermediate.
Step 3: Ring Opening of Aziridine with Methanol
-
To a solution of the aziridine from Step 2 in methanol, add a Lewis acid catalyst (e.g., BF₃·OEt₂) at 0 °C.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction and extract the product. Purify by column chromatography.
Step 4: Hydrolysis of the Methyl Ester
-
Dissolve the product from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (1.1 eq) at 0 °C and stir until the ester is completely hydrolyzed.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 5: Amide Coupling with Benzylamine
-
To a solution of the carboxylic acid from Step 4 in a suitable solvent, add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.2 eq) and N-methylmorpholine (2.5 eq).
-
Add benzylamine (1.1 eq) and stir the reaction at room temperature overnight.
-
Purify the final product, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, by column chromatography.[2]
Signaling Pathway: Mechanism of Action of Anticonvulsant Acetamides
The anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives, such as Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), is believed to be mediated through the modulation of voltage-gated sodium channels.[3] Specifically, these compounds selectively enhance the slow inactivation of these channels, which are crucial for regulating neuronal excitability.[3]
Caption: Modulation of Voltage-Gated Sodium Channel Slow Inactivation.
II. Synthesis of 5,7-Diaminoimidazo[4,5-b]pyridine Ribosides
This compound can be directly employed in the synthesis of complex heterocyclic molecules with biological relevance. An example is the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides, which are isosteres of adenosine receptor agonists.
Experimental Protocol: Synthesis of a 5,7-Diaminoimidazo[4,5-b]pyridine Riboside Intermediate
This protocol outlines the key steps for the synthesis of a protected 5,7-diaminoimidazo[4,5-b]pyridine riboside using this compound.
Step 1: Preparation of the Imidazole Precursor
-
Start with a suitably protected 5-amino-4-imidazolecarbonitrile riboside. The hydroxyl groups of the ribose moiety should be protected (e.g., as acetonide).
Step 2: Reaction with this compound
-
In a flask, combine the protected 5-amino-4-imidazolecarbonitrile riboside (1.0 eq) and this compound (1.2 eq) in a dry aprotic solvent (e.g., acetonitrile).
-
Cool the mixture to 0 °C and add phosphoryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by column chromatography.
Step 3: Cyclization to the Imidazopyridine Core
-
Dissolve the product from Step 2 in a dry solvent (e.g., dioxane).
-
Add a strong base, such as sodium hydride (1.5 eq), portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract the cyclized product.
-
Purify by column chromatography to yield the protected 5,7-diaminoimidazo[4,5-b]pyridine riboside.
Step 4: Deprotection
-
The benzyl and ribose protecting groups can be removed in subsequent steps using standard deprotection methodologies (e.g., hydrogenolysis for N-benzyl groups and acidic treatment for acetonides) to yield the final biologically active molecule.
Experimental Workflow: Synthesis of Imidazopyridine Ribosides
Caption: Synthetic route to 5,7-diaminoimidazo[4,5-b]pyridine ribosides.
Conclusion
This compound and its structural analogs are valuable tools in the synthesis of a range of biologically active molecules. The examples provided herein demonstrate their application in the development of potent anticonvulsants and adenosine receptor agonist isosteres. The detailed protocols and quantitative data serve as a resource for researchers aiming to explore the potential of this chemical scaffold in their drug discovery and development endeavors. The versatility of the acetamide group and the strategic use of the N-benzyl protecting/directing groups offer a wide scope for the generation of diverse chemical libraries for biological screening.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dibenzylacetamide in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N,N-Dibenzylacetamide as a ligand in organometallic chemistry. While specific documented applications of this ligand are limited in publicly accessible literature, this document outlines its potential based on the known coordination chemistry of related amide-based ligands. The protocols provided are generalized procedures for the synthesis of the ligand and its potential metal complexes, intended to serve as a foundational guide for researchers exploring its utility in catalysis and materials science.
Introduction to this compound as a Ligand
This compound possesses key structural features that suggest its potential as a ligand in organometallic chemistry. The central acetamide group provides a hard oxygen donor atom and a nitrogen atom whose donor properties can be influenced by the bulky and electronically tunable benzyl groups. The presence of these benzyl groups can impart steric hindrance around the metal center, potentially influencing the selectivity of catalytic reactions. The amide oxygen is the most likely coordination site, acting as a neutral, L-type ligand.
Potential Applications:
-
Catalysis: As a ligand, this compound could potentially be employed in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and polymerization. The steric bulk of the benzyl groups could be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways.
-
Materials Science: Metal complexes incorporating this compound could be investigated for applications in materials science, for example, as precursors for the synthesis of nanoparticles or as components in luminescent materials.
-
Bioinorganic Chemistry: While less common, amide-containing ligands can be used to model active sites of metalloenzymes or to develop metal-based therapeutic agents.
Experimental Protocols
This protocol describes a standard method for the synthesis of this compound from dibenzylamine and acetic anhydride.
Materials:
-
Dibenzylamine
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve dibenzylamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
This hypothetical protocol outlines the synthesis of a dichlorido-bis(this compound)palladium(II) complex, a common type of precursor in palladium catalysis.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) chloride (1.0 eq).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
In a separate flask, dissolve this compound (2.2 eq) in anhydrous acetonitrile.
-
Add the ligand solution to the PdCl₂ suspension via a cannula.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The color of the suspension should change, indicating complex formation.
-
Allow the reaction to cool to room temperature.
-
The resulting precipitate can be isolated by filtration under an inert atmosphere, washed with cold acetonitrile and diethyl ether, and dried under vacuum.
Data Presentation
The following tables summarize expected and reported spectroscopic and physical data for this compound and a hypothetical Palladium(II) complex.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 56-59 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.55 (s, 4H, N-CH₂), 2.15 (s, 3H, CO-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0 (C=O), 137.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 50.0 (N-CH₂), 21.5 (CO-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~1645 (C=O stretch) |
Table 2: Expected Spectroscopic Data for a Hypothetical [PdCl₂(this compound)₂] Complex
| Property | Expected Data |
| Molecular Formula | C₃₂H₃₄Cl₂N₂O₂Pd |
| Molecular Weight | 655.94 g/mol |
| Appearance | Yellow to orange solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Broadening of signals compared to the free ligand. Possible downfield shift of the N-CH₂ protons upon coordination. δ (ppm): ~7.50-7.20 (m, 20H), ~4.70 (br s, 8H), ~2.20 (s, 6H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Downfield shift of the carbonyl carbon upon coordination. δ (ppm): ~175.0 (C=O), Ar-C signals, ~52.0 (N-CH₂), ~22.0 (CO-CH₃) |
| IR (KBr, cm⁻¹) | Shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1600-1620 cm⁻¹) upon coordination to the palladium center. Appearance of new bands in the far-IR region corresponding to Pd-Cl and Pd-O vibrations. |
Visualizations
Experimental protocol for the oxidation of N,N-Dibenzylacetamide
Application Note & Protocol: Oxidation of N,N-Dibenzylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the oxidation of this compound. The described methodology is based on established procedures for the oxidation of related secondary amides to imides, offering a practical guide for the synthesis of the corresponding imide derivative. Quantitative data from analogous reactions are presented to provide expected benchmarks for reaction efficiency.
Introduction
The oxidation of amides is a fundamental transformation in organic synthesis, providing access to valuable imide structures. Imides are prevalent motifs in pharmaceuticals, natural products, and functional materials. This application note details a protocol for the oxidation of this compound, a process that is anticipated to yield N-acetyl-N,N-dibenzylamine. The protocol is adapted from established methods for the oxidation of similar N-alkylamides.[1] A variety of oxidizing agents have been reported for this transformation, including hypervalent iodine reagents such as Dess-Martin periodinane (DMP) and catalytic systems.[1]
Reaction Pathway
The proposed transformation involves the oxidation of the carbon atom alpha to the nitrogen of the acetamide group. A plausible reaction mechanism, based on related oxidations, suggests the formation of an intermediate that subsequently eliminates to form the imide product.
Caption: Proposed reaction pathway for the oxidation of this compound.
Experimental Protocol
This protocol is adapted from the oxidation of N-alkylamides using Oxone as the oxidant in a biphasic system, a method known for its mild conditions.[1]
3.1. Materials and Reagents
-
This compound
-
Oxone (Potassium peroxymonosulfate)
-
Potassium bromide (KBr)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of CH2Cl2 and water (a 1:1 ratio is a good starting point).
-
Addition of Reagents: To the stirred biphasic mixture, add potassium bromide (catalytic amount, e.g., 0.1 eq) followed by the portion-wise addition of Oxone (2.0-3.0 eq).
-
Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imide product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the oxidation of this compound.
Quantitative Data Summary
| Entry | Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-benzylbenzamide | TBHP (in water) | meso Cs/MnOx | Acetonitrile | 80 | 8 | >99 (GC-MS) |
| 2 | N-benzylbenzamide | TBHP (in water) | meso Cs/MnOx | Acetonitrile | 80 | 8 | 90 (Isolated) |
Data adapted from a study on the oxidation of N-benzylbenzamide.[2] TBHP = tert-Butyl hydroperoxide.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The reaction and workup should be performed in a well-ventilated fume hood.
-
Oxidizing agents like Oxone should be handled with care and not mixed with combustible materials.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive protocol for the oxidation of this compound to its corresponding imide. While the protocol is based on analogous transformations, it offers a robust starting point for researchers. The provided workflow and reference data will aid in the successful implementation and optimization of this synthetic procedure. Further investigation may be required to optimize reaction conditions for this specific substrate.
References
N,N-Dibenzylacetamide: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dibenzylacetamide is a chemical compound that, while primarily utilized in organic synthesis, is gaining attention for the therapeutic potential of its structural scaffold.[1] Although direct therapeutic applications of this compound are not yet extensively documented, research into its derivatives has revealed promising pharmacological activities.[1] This document provides an overview of the potential therapeutic avenues for this compound, drawing insights from related compounds, and offers detailed protocols for its synthesis and evaluation as a novel therapeutic agent.
Application Notes: Potential Therapeutic Indications
Derivatives of this compound have shown potential in several key therapeutic areas, suggesting that the parent compound may also possess valuable pharmacological properties.
1. Anticonvulsant Activity: Derivatives of N-benzyl-2-acetamidoacetamides have been identified as potent anticonvulsants.[1] A 1996 study highlighted that specific substitutions on N-benzyl-2-acetamidopropionamide derivatives resulted in significant anticonvulsant effects in both mouse and rat models, with efficacy comparable to the established drug phenytoin.[1] This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-epileptic drugs.
2. Anti-inflammatory Effects: The related compound, N,N-dimethylacetamide (DMA), has demonstrated significant anti-inflammatory properties. Studies have shown that DMA can suppress the secretion of pro-inflammatory cytokines and chemokines in various in vitro and in vivo models of inflammatory conditions such as Inflammatory Bowel Disease (IBD) and neuroinflammation associated with Alzheimer's disease.[2][3][4][5] The proposed mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][4][5] Given the structural similarity, this compound could potentially exert similar anti-inflammatory effects.
3. Analgesic Properties: Research into 2-chloro-N,N-diphenylacetamide derivatives has indicated significant analgesic responses in in-vivo models.[6] Molecular docking studies of these compounds suggest interaction with cyclo-oxygenase (COX) enzymes, a common target for analgesic drugs.[6] This raises the possibility that this compound could serve as a basis for developing new pain management therapies.
Proposed Research Workflow for this compound
The following workflow outlines a logical progression for the investigation of this compound as a potential therapeutic agent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-substituted acetamides.
Materials:
-
Dibenzylamine
-
Acetyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve dibenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in media)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitric oxide concentration based on a sodium nitrite standard curve.
-
Assess cell viability in parallel using an MTT assay to rule out cytotoxicity.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
Materials:
-
THP-1 human monocytes (or other suitable cell line)
-
RPMI-1640 medium
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and differentiate THP-1 cells as required.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Potential Mechanism of Action: NF-κB Signaling Pathway
Based on the anti-inflammatory effects of the related compound N,N-dimethylacetamide, a potential mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary for Related Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a benchmark for potential efficacy.
Table 1: Anti-inflammatory Activity of N,N-Dimethylacetamide (DMA)
| Cell Line | Stimulant | Outcome Measured | DMA Concentration | % Inhibition | Reference |
|---|---|---|---|---|---|
| HT-29 | LPS | IL-8 Secretion | 10 mM | ~50% | [4] |
| HCT-116 | LPS | IL-8 Secretion | 10 mM | ~40% | [4] |
| THP-1 | LPS | TNF-α Secretion | 10 mM | ~60% | [4] |
| THP-1 | LPS | IκBα Degradation | 10 mM | Prevented |[4][5] |
Table 2: Anticonvulsant Activity of N-benzyl-2-acetamidopropionamide Derivatives
| Animal Model | Test | Compound | ED₅₀ (mg/kg) | Reference Drug (Phenytoin) ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|---|
| Mouse | MES | Derivative A | 9.8 | 9.5 | [1] |
| Rat | MES | Derivative B | 15.0 | 29.0 | [1] |
(MES: Maximal Electroshock Seizure Test. Note: "Derivative A" and "Derivative B" are representative of potent compounds from the cited study.)
Conclusion
While direct evidence for the therapeutic applications of this compound is currently limited, the pharmacological activities of its derivatives and structural analogs present a strong rationale for its investigation. The protocols and data provided herein offer a comprehensive framework for researchers to explore the potential of this compound as a novel therapeutic agent, particularly in the areas of epilepsy, inflammation, and pain. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its safety and efficacy in preclinical models.
References
- 1. This compound | 10479-30-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dibenzylacetamide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dibenzylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the acylation of dibenzylamine. This is typically achieved by reacting dibenzylamine with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) generated during the reaction.[1][2]
Q2: What are the primary causes of low yield in this synthesis?
A2: Several factors can contribute to a low yield of this compound:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[1][3]
-
Purity of Reagents: The purity of the starting materials, particularly the dibenzylamine and the acetylating agent, is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.[1][2]
-
Moisture: Acetylating agents like acetic anhydride and acetyl chloride are highly sensitive to moisture and can be hydrolyzed to acetic acid, which is unreactive in the desired acylation.[2] Using anhydrous solvents and reagents is essential for maximizing yield.[2]
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.[1] Optimizing the pH during aqueous workup and choosing an appropriate recrystallization solvent are important to minimize these losses.[1][4]
Q3: How can I effectively purify the crude this compound?
A3: Purification can be achieved through several methods:
-
Liquid-Liquid Extraction: During the workup, a liquid-liquid extraction can be performed to remove unreacted starting materials and byproducts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted basic dibenzylamine.[4] A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will neutralize any remaining acidic byproducts.[1][3]
-
Recrystallization: This is a common and effective technique for purifying the crude product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel can be employed to separate the desired product from any remaining impurities.[1]
Q4: My final product is discolored. What could be the cause and how can I fix it?
A4: Discoloration often indicates the presence of impurities, which may arise from the oxidation of the starting amine or from side reactions during the synthesis.[2] If the discoloration persists after initial purification, adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.[4] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction by TLC to ensure all starting material is consumed.[1][3] - Increase reaction time or gently heat the mixture if the reaction is sluggish.[1] |
| Purity of starting materials | - Use freshly distilled or purified dibenzylamine and acetylating agent.[1] - Ensure all solvents are anhydrous.[2] | |
| Product loss during workup | - Optimize extraction procedures and minimize the number of transfer steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from becoming soluble in the aqueous layer.[1] | |
| Presence of Impurities | Unreacted starting materials | - Use a slight excess of the acetylating agent to ensure full conversion of the dibenzylamine. - Perform acidic and basic washes during the workup to remove unreacted amine and acidic byproducts, respectively.[4] |
| Side product formation | - Control the reaction temperature; adding the acetylating agent slowly at a low temperature can minimize side reactions.[1] - Purify the product using column chromatography if impurities are difficult to remove by recrystallization.[1] | |
| Reaction Fails to Start or Stalls | Poor quality of reagents | - Verify the purity and identity of starting materials using analytical techniques like NMR or IR spectroscopy.[1] |
| Inappropriate solvent | - Choose a solvent in which all reactants are soluble and that is inert to the reaction conditions. Dichloromethane or tetrahydrofuran are common choices.[1] | |
| Insufficient base | - Ensure a suitable base (e.g., triethylamine, pyridine) is present in at least a stoichiometric amount to neutralize the acid generated.[1] |
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acylation of dibenzylamine using acetic anhydride.
Materials:
-
Dibenzylamine
-
Acetic Anhydride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine in anhydrous dichloromethane.
-
Addition of Base: Add a slight molar excess (e.g., 1.1 equivalents) of triethylamine to the solution.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.[1]
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[1][2]
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system to obtain pure this compound.[2][4]
Visual Guides
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of N,N-Dibenzylacetamide
Welcome to the technical support center for the synthesis of N,N-Dibenzylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound involve the N-acetylation of dibenzylamine. The two primary acetylating agents used are acetic anhydride and acetyl chloride. Both methods are effective, but they have different considerations regarding reaction conditions and byproducts.
Q2: What is the main side reaction to be aware of during the synthesis?
A2: The most significant side reaction is the hydrolysis of the acetylating agent (acetic anhydride or acetyl chloride) by any moisture present in the reactants or solvent.[1][2] This hydrolysis produces acetic acid or hydrochloric acid, respectively, which can neutralize the dibenzylamine starting material and reduce the overall yield. Therefore, maintaining anhydrous (dry) conditions is crucial for success.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Hydrolysis of the acetylating agent: As mentioned in Q2, the presence of water will consume your acetylating agent, leading to lower yields.[1][2]
-
Loss during workup: Significant amounts of the product can be lost during extraction and washing steps if the pH is not carefully controlled or if emulsions form.
-
Inefficient purification: Product loss can occur during recrystallization if an excessive amount of solvent is used or if the product has significant solubility in the cold solvent.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying this compound is recrystallization. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar amides include ethanol/water or ethyl acetate/hexane mixtures.[3][4][5] Additionally, washing the crude product with a dilute acid solution can remove any unreacted dibenzylamine, and a dilute basic solution can remove any acetic acid byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive acetylating agent (hydrolyzed). | Use a fresh bottle of acetic anhydride or acetyl chloride. Ensure all glassware is thoroughly dried before use. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be required. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities (e.g., unreacted starting materials, solvent). | Purify the crude product by column chromatography. During workup, ensure thorough washing to remove unreacted materials. Ensure all solvent is removed under reduced pressure before attempting crystallization. |
| "Oiling out" during recrystallization. | This occurs when the melting point of the product is lower than the boiling point of the solvent. Use a lower boiling point solvent or a solvent mixture. Ensure the solution cools slowly.[4] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or gentle heating. |
| Inefficient workup. | During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted dibenzylamine (a base). Wash with a dilute base (e.g., saturated NaHCO₃) to remove any acetic acid byproduct. | |
| Formation of a White Precipitate (when using acetyl chloride) | Formation of dibenzylammonium chloride. | This is expected as a byproduct. It is typically removed during the aqueous workup as it is water-soluble. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Acetylating Agent | Typical Base | Typical Solvent | Advantages | Disadvantages |
| 1 | Acetic Anhydride | Pyridine or Triethylamine (optional) | Dichloromethane, Ethyl Acetate | Milder reaction conditions; byproduct (acetic acid) is less corrosive. | Can be slower than using acetyl chloride. |
| 2 | Acetyl Chloride | Triethylamine or Pyridine (required) | Dichloromethane, THF | Faster reaction rate. | Produces corrosive HCl gas, which must be neutralized by a base.[1] The reaction can be vigorous. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
Materials:
-
Dibenzylamine
-
Acetic Anhydride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve dibenzylamine (1.0 eq) in anhydrous dichloromethane.
-
Add acetic anhydride (1.1 eq) to the solution. A mild base like triethylamine (1.2 eq) can be added to catalyze the reaction and neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove unreacted dibenzylamine, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of this compound using Acetyl Chloride
Materials:
-
Dibenzylamine
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. Caution: The reaction is exothermic and produces HCl gas.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work up the reaction as described in Protocol 1, steps 4-7.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Key side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of N,N-Dibenzylacetamide
Welcome to the technical support center for the purification of N,N-Dibenzylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound typically arise from the starting materials and byproducts of the synthesis, which is often the acylation of dibenzylamine. Potential impurities include:
-
Unreacted Dibenzylamine: A basic impurity that can be removed with an acidic wash.
-
Acetic Anhydride or Acetyl Chloride (or their hydrolysis product, Acetic Acid): Acidic impurities that can be removed with a basic wash.
-
Over-acetylated byproducts: Such as N-acetyl-N-benzylacetamide, which may form under certain reaction conditions.[1]
-
Solvent Residues: From the reaction or initial work-up.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps, such as another recrystallization with a different solvent system or column chromatography, are recommended.[2]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can:
-
Lower the crystallization temperature: Ensure the solution cools to a temperature below the melting point of this compound.[3]
-
Use a larger volume of solvent: This can lower the saturation temperature.[3]
-
Change the solvent system: A solvent in which the compound is less soluble at a given temperature may be a better choice.[3]
Q4: My final yield after purification is very low. What are the possible reasons?
A4: A low yield can result from several factors during the purification process:
-
Using too much solvent during recrystallization: This will cause a significant portion of your product to remain in the mother liquor.[3]
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.[2]
-
Incomplete transfer of material: Ensure all crystalline material is transferred between flasks and to the filter.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of material.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent. | Add more solvent in small portions. If still insoluble, the chosen solvent is likely unsuitable. Perform small-scale solubility tests to find a better solvent. |
| No crystal formation upon cooling | Solution is not supersaturated; crystallization is not initiated. | - Evaporate some of the solvent to increase the concentration.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of pure this compound.[3]- Cool the solution in an ice bath or refrigerator for a longer period. |
| Colored impurities in final product | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system (eluent). | The polarity of the eluent needs to be adjusted. Test different solvent mixtures (e.g., hexane/ethyl acetate in varying ratios) using TLC to find a system that gives good separation between the product and impurities. |
| Cracking or channeling of the column packing | Improperly packed column. | This leads to poor separation. The column should be packed uniformly without any air bubbles. A slurry packing method is often effective.[4] |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you start with 9:1 hexane:ethyl acetate, you can switch to 8:2, then 7:3, and so on. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the specific impurities present in the crude product.
-
Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. A good solvent will dissolve this compound when hot but not at room temperature. An ethanol/water mixture is a reported solvent system for recrystallization.[5] Other common solvents for amides include ethyl acetate or toluene, possibly with a co-solvent like hexane.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more of the hot solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: If using a mixed solvent system, add the "bad" solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography of this compound
-
Solvent System (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. A mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal eluent should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.
-
Pour the slurry into the column, allowing the solvent to drain slowly as the silica gel packs. Tap the column gently to ensure even packing and remove any air bubbles.[4]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the packing when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) in which it is readily soluble.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
-
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for addressing an impure product after initial purification.
References
- 1. N-Acetyl-N-benzylacetamide | C11H13NO2 | CID 571847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. This compound | 10479-30-8 | Benchchem [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of N,N-Dibenzylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of N,N-Dibenzylacetamide.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in my aqueous buffer. Is this expected?
A1: Yes, this is expected. The chemical structure of this compound, which includes two non-polar benzyl groups, suggests that it is a hydrophobic and lipophilic molecule. Such compounds typically exhibit poor solubility in aqueous solutions.
Q2: What are the primary consequences of poor aqueous solubility for my experiments?
A2: Poor aqueous solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Inaccurate quantification in bioassays due to precipitation.
-
Challenges in developing parenteral (injectable) formulations.[4]
Q3: What are the common strategies to improve the solubility of a poorly water-soluble compound like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[1][5] The most common approaches include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[6][7][8]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.[9][10][11]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins.[12][13][14]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.[3][15][16][17]
Q4: How do I choose the most suitable solubility enhancement technique for this compound?
A4: The selection of the appropriate method depends on several factors, including the required concentration, the experimental system (e.g., in vitro assay, animal study), and potential downstream applications. A good starting point is to screen several methods on a small scale. The troubleshooting guide below provides a systematic approach to this process.
Troubleshooting Guide
This guide will help you systematically address the poor aqueous solubility of this compound.
Problem: this compound is precipitating out of my aqueous solution.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting the poor solubility of this compound.
Solution 1: Co-solvency
Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a non-polar compound.[7][8][18] This is often the simplest and quickest method to try.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Serial Dilution: Add small aliquots of the stock solution to your aqueous buffer while vortexing.
-
Observation: Visually inspect for any signs of precipitation.
-
Incubation: Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours) and re-examine.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Experimental Workflow for Co-solvency
Caption: Workflow for enhancing solubility using the co-solvency method.
Data Presentation: Hypothetical Co-solvent Screening Results
| Co-solvent | Co-solvent Concentration (% v/v) | Maximum Soluble Concentration of this compound (µg/mL) | Observations |
| DMSO | 1% | 50 | Clear solution |
| DMSO | 0.5% | 15 | Clear solution |
| Ethanol | 5% | 30 | Clear solution |
| Ethanol | 1% | 5 | Precipitation observed after 1 hour |
| Propylene Glycol | 10% | 100 | Clear solution |
Troubleshooting:
-
Precipitation upon dilution: Try a different co-solvent or increase the percentage of the co-solvent. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Co-solvent incompatibility: Some co-solvents can interfere with biological assays or be toxic to cells. Always run a vehicle control to assess the effect of the co-solvent alone.
Solution 2: Micellar Solubilization
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9][10][11]
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Prepare solutions of various surfactants (e.g., Tween® 80, Polysorbate 20, Sodium Lauryl Sulfate) in your aqueous buffer at concentrations above their known CMC.
-
Add Compound: Add an excess of this compound to each surfactant solution.
-
Equilibration: Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove undissolved compound.
-
Quantification: Measure the concentration of this compound in the clear supernatant.
Data Presentation: Hypothetical Surfactant Screening Results
| Surfactant | Surfactant Concentration (% w/v) | Apparent Solubility of this compound (µg/mL) |
| Tween® 80 | 1% | 250 |
| Tween® 80 | 0.1% | 80 |
| Polysorbate 20 | 1% | 220 |
| Sodium Lauryl Sulfate | 0.5% | 150 |
Troubleshooting:
-
Surfactant toxicity: Surfactants can be toxic to cells or interfere with protein assays.[19] Choose a non-ionic surfactant for biological experiments where possible and always include a surfactant-only control.
-
Insufficient solubility enhancement: Try a different class of surfactant or a higher concentration.
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic part of the molecule from water.[12][13][14]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare solutions of different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer at various concentrations.
-
Add Compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Stir the mixtures at a controlled temperature until equilibrium is reached (e.g., 48-72 hours).
-
Separation: Filter the suspensions to remove the undissolved compound.
-
Quantification: Analyze the filtrate to determine the concentration of dissolved this compound.
Data Presentation: Hypothetical Cyclodextrin Screening Results
| Cyclodextrin | Cyclodextrin Concentration (mM) | Apparent Solubility of this compound (µg/mL) |
| β-Cyclodextrin | 10 | 120 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 | 800 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 50 | 1200 |
Troubleshooting:
-
Limited solubility increase: The effectiveness of complexation depends on the fit between the guest molecule (this compound) and the host cyclodextrin cavity. Try different types of cyclodextrins.
-
Competition: Other molecules in your experimental medium could potentially compete with this compound for the cyclodextrin cavity.
Solution 4: Solid Dispersion
This is an advanced technique where the poorly soluble compound is dispersed in a hydrophilic carrier at a solid state.[3][15][16][17] When this solid dispersion is introduced into an aqueous medium, the carrier dissolves and releases the compound as very fine particles, leading to enhanced dissolution and solubility.[3]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.
-
Drying and Milling: Dry the solid mass completely and then grind it into a fine powder.
-
Solubility Assessment: Determine the dissolution rate and apparent solubility of the solid dispersion powder in your aqueous buffer compared to the pure compound.
Experimental Workflow for Solid Dispersion Preparation
Caption: A simplified workflow for preparing a solid dispersion by the solvent evaporation method.
Data Presentation: Hypothetical Solid Dispersion Dissolution Profile
| Formulation | Time (minutes) | % this compound Dissolved |
| Pure this compound | 15 | 5 |
| 30 | 8 | |
| 60 | 10 | |
| This compound:PVP K30 (1:5) Solid Dispersion | 15 | 60 |
| 30 | 85 | |
| 60 | 95 |
Troubleshooting:
-
Compound instability: This method may not be suitable for heat-labile compounds if a heating step is used for solvent evaporation.
-
Recrystallization: The amorphous form of the compound in the solid dispersion may recrystallize over time, reducing its solubility advantage. Proper selection of the carrier can mitigate this.[16]
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. brieflands.com [brieflands.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Micellar solubilization of drugs. [sites.ualberta.ca]
- 10. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 11. Micellar solubilization: Significance and symbolism [wisdomlib.org]
- 12. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpas.com [ijrpas.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. ijpbr.in [ijpbr.in]
Preventing oxidation of N,N-Dibenzylacetamide during storage
Topic: Preventing Oxidation During Storage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and prevention protocols to mitigate the oxidative degradation of N,N-Dibenzylacetamide during storage.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was originally a white or pale yellow powder, has started to turn yellow or brown. What is happening?
A: Discoloration is a common indicator of chemical degradation, most likely due to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, can cause changes in the compound's structure, leading to the formation of colored impurities.
Q2: What are the standard recommended storage conditions for this compound?
A: For routine and short-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated area away from direct light and incompatible materials, especially oxidizing agents.[1][2] Storing at room temperature is generally acceptable.[1][3]
Q3: Is this compound considered air-sensitive?
A: Yes, for long-term storage or when high purity is critical, this compound can be sensitive to air and moisture. To prevent degradation over time, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[4]
Q4: How can I analytically confirm if my sample has oxidized or degraded?
A: You can use standard analytical techniques to assess the purity of your sample and identify degradation products. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting new impurity peaks. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of these new impurities.[5]
Troubleshooting Guide: Investigating Sample Degradation
If you suspect your this compound has degraded, follow this logical workflow to identify the cause and determine the appropriate corrective actions.
Caption: Troubleshooting workflow for investigating this compound degradation.
Prevention Protocols & Methodologies
To ensure the long-term stability and purity of this compound, implementing one of the following storage protocols is recommended.
Data Presentation: Storage Condition Comparison
The following table summarizes recommended storage conditions based on the required stability and duration.
| Parameter | Standard (Short-Term) Storage | High-Purity (Long-Term) Storage |
| Temperature | Room Temperature (RT) | RT or Refrigerated (2-8°C)[6] |
| Atmosphere | Ambient Air (in sealed container) | Inert Gas (Nitrogen or Argon)[4] |
| Container | Tightly sealed amber glass or opaque polymer bottle | Schlenk flask or septum-sealed vial with inert headspace[7] |
| Light Exposure | Store in the dark (e.g., in a cabinet) | Store in the dark; use amber glassware |
| Additives | None | Optional: Antioxidant (e.g., BHT) in solution |
Experimental Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol describes the standard procedure for preparing a solid sample of this compound for long-term storage using a Schlenk line to create an inert atmosphere.
Materials:
-
This compound
-
Schlenk flask appropriately sized for the sample amount
-
High-vacuum grease
-
Schlenk line with dual vacuum/inert gas manifold
-
Nitrogen (N₂) or Argon (Ar) gas (high purity)
Workflow Diagram:
Caption: Experimental workflow for preparing a sample for inert atmosphere storage.
Procedure:
-
Sample Preparation: Place the accurately weighed this compound into a clean, dry Schlenk flask.
-
Grease and Connect: Lightly grease the glass joint of the flask and connect it securely to the Schlenk line.
-
First Evacuation: Ensure the inert gas inlet on the flask's stopcock is closed. Open the stopcock to the vacuum manifold of the Schlenk line and evacuate the flask for 5-10 minutes.
-
First Backfill: Close the stopcock to the vacuum line and carefully open it to the inert gas line to backfill the flask until it reaches atmospheric pressure. Do not over-pressurize.
-
Repeat Cycles: Repeat steps 3 and 4 at least two more times to ensure the complete removal of atmospheric oxygen and moisture.
-
Final Seal: After the final backfill cycle, close the flask's stopcock to seal it under a positive pressure of inert gas.
-
Final Storage: Turn off the gas flow on the manifold, disconnect the flask, and wrap the stopcock and joint with parafilm for extra security. Store the sealed flask in a designated cool, dark, and dry location.
Experimental Protocol 2: Storage in Solution with an Antioxidant
For applications where this compound is used in a stock solution, adding an antioxidant can prevent oxidation of the solute.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, THF)
-
Antioxidant such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA)[8]
-
Septum-sealed amber vial
Procedure:
-
Prepare Stock Solution: In a fume hood, dissolve the desired amount of this compound in the anhydrous solvent within an amber vial.
-
Add Antioxidant: Add the antioxidant to the solution. A typical starting concentration is 0.01-0.1% w/v. Refer to the table below for options.
-
Inert Atmosphere (Recommended): For maximum protection, gently bubble dry nitrogen or argon gas through the solution for 5-10 minutes via a long needle to displace dissolved oxygen.
-
Seal and Store: Immediately cap the vial with a PTFE-lined septum cap. If purged with inert gas, maintain a positive pressure. Store the solution in a cool, dark place.
Data Presentation: Common Antioxidant Options
| Antioxidant | Abbreviation | Mechanism | Typical Use Level | Notes |
| Butylated hydroxytoluene | BHT | Chain-breaking radical scavenger[8] | 0.01 - 0.1% | Highly soluble in nonpolar organic solvents. |
| Butylated hydroxyanisole | BHA | Chain-breaking radical scavenger[8] | 0.01 - 0.1% | Soluble in many organic solvents. |
| Propyl Gallate | PG | Radical scavenger[8] | 0.005 - 0.05% | Often used in synergy with BHA or BHT. |
| Ascorbyl Palmitate | - | Reducing agent[8] | 0.01 - 0.2% | Suitable for less nonpolar systems. |
Plausible Oxidation Pathway
Oxidation of this compound is most likely to initiate at the benzylic positions, which are activated by the adjacent phenyl ring and nitrogen atom. This can lead to a variety of degradation products.
Caption: Logical relationship of factors contributing to oxidative degradation.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. N-BENZYLACETAMIDE | 588-46-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 588-46-5(N-Benzylacetamide) | Kuujia.com [kuujia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with N,N-Dibenzylacetamide
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving N,N-Dibenzylacetamide. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed C-N cross-coupling of this compound with aryl halides.
Question: I am observing low to no conversion of my starting materials. What are the potential causes and solutions?
Answer:
Low or no conversion in a Buchwald-Hartwig amidation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is deactivating.
-
Solution: Utilize a pre-catalyst, such as a G3 or G4 palladacycle, for more reliable generation of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation with the phosphine ligand before adding it to the main reaction.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.
-
Solution: For the coupling of secondary amides, ligands such as Xantphos have been shown to be effective.[1] Consider screening a panel of ligands, including bulky, electron-rich phosphines like RuPhos or Josiphos, which are often effective for C-N bond formation.
-
-
Incorrect Base Selection: The base is critical for the deprotonation of the amide.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄.[2]
-
-
Poor Reagent Quality: Impurities in the starting materials, solvent, or base can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Unfavorable Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Solution: If you observe slow conversion, consider increasing the reaction temperature. For sensitive substrates, a lower temperature with a longer reaction time might be beneficial.
-
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
The formation of byproducts is a common challenge. Identifying the side products can provide clues for optimizing the reaction conditions.
-
Hydrodehalogenation of the Aryl Halide: This results in the reduction of the aryl halide starting material.
-
Solution: This can be caused by the presence of water or other protic sources. Ensure anhydrous conditions. The choice of ligand can also influence this side reaction.
-
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl species.
-
Solution: This is often a result of catalyst decomposition. Using a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center can mitigate this issue.
-
-
Decomposition of the Amide: this compound may be sensitive to the reaction conditions.
-
Solution: If you suspect amide decomposition, try running the reaction at a lower temperature or using a milder base.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the palladium-catalyzed cross-coupling of this compound?
The reaction is believed to follow a similar mechanism to the Buchwald-Hartwig amination. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the deprotonated amide to the palladium center, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][3]
Which palladium source is best for this reaction?
While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern pre-catalysts like the Buchwald G3 and G4 palladacycles are often more reliable and lead to more reproducible results due to their efficient formation of the active catalytic species.[2]
How do I choose the right ligand for coupling with this compound?
The choice of ligand is critical. For C-N bond formation with amides, bidentate ligands like Xantphos are often preferred as they can facilitate the reductive elimination step.[1] Bulky, electron-rich monodentate ligands such as RuPhos and other biarylphosphines have also shown great success in C-N couplings and should be considered.[4][5] A ligand screening is highly recommended to find the optimal choice for your specific substrate combination.
What are the recommended solvents for this reaction?
Aprotic, non-polar, or polar aprotic solvents that are thoroughly degassed are typically used. Common choices include toluene, dioxane, and THF.[6] The choice of solvent can affect the solubility of the reagents and the stability of the catalyst, so a solvent screen may be necessary for optimization.
Data Presentation
While specific data for the cross-coupling of this compound is not widely available in the literature, the following table provides a general starting point for the optimization of palladium-catalyzed amidation reactions based on common conditions for similar transformations.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Buchwald G3 Precatalyst |
| Ligand | Xantphos | RuPhos | SPhos |
| Base | NaOtBu | LHMDS | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 80-110 °C | 80-110 °C |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
| Ligand Loading | 1.2-2 eq. to Pd | 1.2-2 eq. to Pd | 1.2-2 eq. to Pd |
Experimental Protocols
Below is a general, representative experimental protocol for the palladium-catalyzed cross-coupling of an aryl halide with a secondary amide like this compound. This should be used as a starting point and optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Buchwald G3 Precatalyst, 0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the aryl halide and this compound to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.[7]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Managing steric hindrance in reactions involving N,N-Dibenzylacetamide
Welcome to the technical support center for reactions involving N,N-Dibenzylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the unique challenges posed by this sterically hindered reagent.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound challenging compared to simpler amides like N,N-dimethylacetamide?
A: The primary challenge is steric hindrance. The two bulky benzyl groups attached to the nitrogen atom restrict access to both the nitrogen lone pair and the carbonyl carbon. This steric shield significantly impacts reactivity in several ways:
-
Alpha-Proton Acidity: The alpha-protons (on the methyl group) are less accessible to bases, making enolate formation more difficult.
-
Amide Bond Stability: The amide C-N bond is exceptionally stable due to strong resonance, which is further protected from nucleophilic attack by the bulky substituents. This makes hydrolysis or cleavage of the amide bond difficult.[1][2]
-
Nucleophilic Attack: Direct nucleophilic attack at the carbonyl carbon is impeded.
Q2: I am struggling to hydrolyze or cleave the N,N-dibenzyl groups. Why is it so difficult?
A: The high stability of the amide bond in this compound is due to a combination of strong resonance stabilization and significant steric protection from the benzyl groups.[1] Standard hydrolysis conditions (e.g., moderate acid or base at room temperature) are often ineffective. Aggressive conditions are typically required to force the reaction to proceed.
Q3: Can I perform alpha-functionalization (e.g., alkylation) on this compound?
A: Yes, alpha-functionalization is possible, but it requires careful selection of reagents and conditions to overcome the steric hindrance around the alpha-protons. The key is the effective and complete conversion of the amide to its enolate form using a strong, non-nucleophilic, and sterically hindered base.[3][4][5]
Troubleshooting Guide: Alpha-Alkylation Reactions
This guide addresses common issues encountered during the deprotonation and subsequent alkylation at the alpha-carbon of this compound.
Problem 1: Low or No Yield of the Alkylated Product
Low conversion is the most frequent issue, often stemming from inefficient enolate formation.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation (Weak Base) | Use a very strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[4] | The pKa of the alpha-proton is high due to the amide structure. Weaker bases like alkoxides (e.g., t-BuOK) or sodium hydride (NaH) may not achieve complete conversion to the enolate, leading to unreacted starting material.[5][6] |
| Incorrect Reaction Temperature | Maintain cryogenic temperatures (typically -78 °C) during deprotonation and electrophile addition. | Enolates of amides are highly reactive and can be unstable at higher temperatures. Low temperatures ensure the formation of the kinetic enolate and prevent side reactions.[3][5] |
| Sterically Demanding Electrophile | Use a less hindered electrophile if possible (e.g., methyl iodide vs. isopropyl iodide). Consider increasing reaction time or temperature slightly after the initial addition at -78 °C. | The bulky N-benzyl groups create a sterically congested environment around the enolate nucleophile. A bulky electrophile will face significant steric clash, dramatically slowing the reaction rate.[7][8] |
| Protic Contamination | Ensure all glassware is flame-dried and all solvents (e.g., THF) are rigorously anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Traces of water or other protic sources will quench the strong base and the enolate as it forms, halting the reaction. |
Problem 2: Formation of O-Alkylated Byproduct
While C-alkylation is generally favored, the formation of the O-alkylated imino ether can occur.
| Potential Cause | Recommended Solution | Explanation |
| Counter-ion Effects | Use lithium-based amides (e.g., LDA, LHMDS). | The lithium cation (Li+) coordinates tightly to the oxygen atom of the enolate, reducing the nucleophilicity of the oxygen and favoring C-alkylation.[3] |
| Solvent Choice | Use a non-polar, aprotic solvent like Tetrahydrofuran (THF). | Polar aprotic solvents (like HMPA, though often avoided now) can solvate the cation, leading to a "naked" and more reactive oxygen anion, which increases the chance of O-alkylation. |
Troubleshooting Logic for Low Alkylation Yield
Caption: Troubleshooting logic for low yield in alpha-alkylation.
Experimental Protocols
Protocol 1: Kinetic-Controlled Alpha-Methylation of this compound
This protocol details the formation of the kinetic lithium enolate and its subsequent reaction with methyl iodide.
1. Reagent Preparation:
- Prepare a 1.0 M solution of Lithium Diisopropylamide (LDA) in THF. Note: Commercial solutions are available, or it can be prepared in situ from diisopropylamine and n-butyllithium.
- Ensure Tetrahydrofuran (THF) is anhydrous.
- Ensure this compound and Methyl Iodide are pure and dry.
2. Reaction Setup:
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon or nitrogen.
- Add this compound (1.0 equiv) to the flask and dissolve in anhydrous THF (approx. 0.1 M concentration).
- Cool the solution to -78 °C using a dry ice/acetone bath.
3. Enolate Formation:
- Slowly add the LDA solution (1.05 equiv) dropwise to the stirred amide solution at -78 °C.
- Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation. The solution may change color.
4. Alkylation:
- Add Methyl Iodide (1.1 equiv) dropwise to the enolate solution, maintaining the temperature at -78 °C.
- Stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC by quenching a small aliquot in saturated NH₄Cl solution.
5. Work-up and Purification:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Workflow for Alpha-Alkylation
Caption: General experimental workflow for alpha-alkylation.
Protocol 2: Forced Acidic Hydrolysis of this compound
This protocol uses harsh conditions to cleave the highly stable amide bond.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) and a 6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
2. Reaction:
- Heat the mixture to reflux (typically >100 °C).
- Maintain reflux for 12-48 hours. Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material.
3. Work-up and Isolation:
- Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
- Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or a concentrated base like 6 M NaOH until the pH is neutral or slightly basic.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the dibenzylamine product.
- The acetic acid product will remain in the aqueous layer as its carboxylate salt. It can be isolated by re-acidifying the aqueous layer and extracting with an appropriate organic solvent.
Competing Pathways in Amide Enolate Alkylation
References
- 1. This compound | 10479-30-8 | Benchchem [benchchem.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. reddit.com [reddit.com]
Enhancing the stability of N,N-Dibenzylacetamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N,N-Dibenzylacetamide in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, a tertiary amide, are hydrolysis and, to a lesser extent, oxidation.
-
Hydrolysis: This is the most common degradation route for amides.[1][2] It involves the cleavage of the amide bond by water, which can be catalyzed by both acidic and basic conditions, yielding dibenzylamine and acetic acid.[1] Generally, amides are relatively resistant to hydrolysis under neutral conditions but their degradation can be accelerated at pH extremes and elevated temperatures.[2]
-
Oxidation: While less common for the amide group itself, the benzyl groups could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions. This could involve hydroxylation of the aromatic rings or oxidation at the benzylic positions.
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C, to reduce the rate of hydrolysis.[1]
-
pH: Maintain the pH of the solution as close to neutral (pH 6-8) as possible. Use of a buffer system can help maintain a stable pH.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation.[1]
-
Atmosphere: For long-term storage or if oxidation is a concern, consider using degassed solvents and storing the solution under an inert atmosphere, such as nitrogen or argon.[1]
Q3: How can I detect and quantify the degradation of my this compound sample?
A3: Degradation can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants over time, the extent of degradation can be quantified.
Q4: Can I use aqueous buffers in my experiments with this compound?
A4: Yes, but with caution. While many biological and chemical experiments require aqueous buffers, the presence of water is necessary for hydrolysis. If aqueous buffers are required, it is crucial to:
-
Use a buffer system that maintains a near-neutral pH.
-
Conduct experiments for the shortest duration possible.
-
Perform control experiments to assess the stability of this compound in the specific buffer system over the time course of the experiment.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS chromatogram after sample storage. | Degradation of this compound. | 1. Characterize New Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these with the expected masses of hydrolysis products (dibenzylamine and acetic acid). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound (see Experimental Protocols section) to confirm the identity of the degradation products by comparing their retention times and mass spectra with the unexpected peaks in your stored sample.[1] 3. Optimize Storage Conditions: Re-evaluate your storage conditions (pH, temperature, light exposure) based on the identified degradation pathway.[1] |
| Decrease in the measured concentration of this compound over time. | Chemical degradation of the compound. | 1. Confirm Degradation: Analyze your sample for the presence of degradation products as described above. If degradants are present, the loss of potency is likely due to chemical instability. 2. Review Solution Preparation: Ensure that the pH of the solution is near neutral and that the solvents used are of high purity. 3. Implement Stabilizing Measures: Consider the use of co-solvents (if compatible with your experiment) or storing the solution at a lower temperature. |
| Precipitation of the compound from the solution. | Poor solubility of this compound or its degradation products. | 1. Assess Solubility: Visually inspect the sample for any solid material. You can also filter the solution and analyze both the filtrate and the filter for the presence of the compound. 2. Consider Co-solvents: If solubility is an issue, consider using a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol, ensuring it does not interfere with your experiment. 3. Adjust Concentration: It may be necessary to work with a lower concentration of this compound to maintain its solubility throughout the experiment. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound at a Constant Temperature
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 3.0 | 40 | |||||
| 5.0 | 40 | |||||
| 7.4 | 40 | |||||
| 9.0 | 40 |
Table 2: Temperature-Dependent Stability of this compound at a Constant pH
| Temperature (°C) | pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 4 | 7.4 | |||||
| 25 (Room Temp) | 7.4 | |||||
| 40 | 7.4 | |||||
| 60 | 7.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.[1][3]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
pH meter
-
HPLC system with UV detector or LC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a clear vial at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a chemically inert, transparent container to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC or LC-MS method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid or a suitable buffer). An example gradient could be starting with 30% Acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting workflow for unexpected analytical results.
References
Technical Support Center: N-Debenzylation of N,N-Dibenzylacetamide
Welcome to the technical support center for the N-debenzylation of N,N-dibenzylacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this chemical transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the N-debenzylation of this compound.
Issue 1: Incomplete or Slow Reaction
Question: My N-debenzylation of this compound is not going to completion, or the reaction is very slow. What are the possible causes and how can I resolve this?
Answer: Incomplete or sluggish reactions are a common challenge. Several factors could be at play, primarily related to the chosen method and reaction conditions.
For Catalytic Hydrogenation/Transfer Hydrogenation (e.g., Pd/C, Pd(OH)2/C):
-
Catalyst Quality and Loading: The activity of palladium catalysts can vary. Ensure you are using a high-quality catalyst. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion.[1] For particularly stubborn reactions, Pearlman's catalyst (20% Pd(OH)2/C) may be more effective.[2][3]
-
Hydrogen Pressure: While balloon hydrogenation is convenient, it may not be sufficient for challenging debenzylations.[1] If possible, use a shaker apparatus with a higher hydrogen pressure (e.g., 30-40 psi).[1]
-
Reaction Time: Some N-debenzylations are inherently slow and may require extended reaction times, sometimes up to 48 hours or even longer.[1][2] Monitor the reaction by TLC or LC-MS to track progress.
-
Solvent and Additives: The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are commonly used. The addition of a small amount of acid, such as acetic acid, can significantly facilitate the hydrogenolysis of N-benzyl groups.[1][2][4]
-
Stirring: In heterogeneous catalysis, vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[1]
For Acid-Catalyzed Debenzylation (e.g., p-TsOH):
-
Acid Equivalents and Concentration: Ensure the correct stoichiometry of the acid is used. For N-benzylamides, using 4 equivalents of p-TsOH in refluxing toluene has been reported to give good to quantitative yields.[5][6]
-
Temperature: These reactions often require elevated temperatures (reflux) to proceed efficiently.[5][6]
For Oxidative Debenzylation (e.g., KBr/Oxone or KOtBu/DMSO/O2):
-
Reagent Stoichiometry: The equivalents of the oxidizing agent and other reagents are critical. For the KBr/Oxone system, using 1.0 equivalent of KBr and 1.5 equivalents of Oxone has been shown to be effective.[7][8]
-
Atmosphere: For the KOtBu/DMSO method, bubbling oxygen through the reaction mixture is essential for the reaction to proceed.[9][10] Running the reaction under an inert atmosphere will prevent N-debenzylation.[9]
Troubleshooting Workflow for Incomplete Reaction
References
- 1. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of N,N-Dibenzylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of N,N-Dibenzylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a successful alkylation of this compound?
A1: The successful alkylation of this compound hinges on several key parameters: the choice of base, solvent, temperature, and the nature of the alkylating agent. A strong, non-nucleophilic base is required to deprotonate the amide to form the corresponding enolate. The solvent should be aprotic and able to dissolve the reactants. Temperature control is crucial to manage the reaction rate and minimize side reactions. The reactivity of the alkylating agent (e.g., alkyl iodides > bromides > chlorides) will also significantly influence the reaction outcome.
Q2: I am observing low to no conversion of my this compound. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion in the alkylation of this compound can stem from several issues. Incomplete deprotonation is a common culprit; ensure your base is sufficiently strong and used in at least stoichiometric amounts. The reaction may also require heating to proceed at a reasonable rate. Additionally, the purity of your reagents and the dryness of your solvent are critical, as protic impurities can quench the enolate.
Q.3: What are the common side reactions observed during the alkylation of this compound, and how can they be minimized?
A3: The primary side reactions are O-alkylation and C-alkylation of the enolate. O-alkylation results in the formation of an imino ether, while C-alkylation occurs at the carbon alpha to the carbonyl group. To favor N-alkylation, polar aprotic solvents are generally preferred. The choice of the counterion from the base can also play a role; softer cations tend to favor N-alkylation. C-alkylation can become competitive, especially with more sterically hindered N-substituents or when using an excess of a strong base. Careful control of stoichiometry and slow addition of the alkylating agent can help minimize this.
Q4: How do I choose the appropriate base and solvent for the alkylation of this compound?
A4: For the deprotonation of this compound, strong bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are typically used. The choice of solvent is equally important. Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good choices as they help to solvate the metal cation and do not interfere with the nucleophilic enolate.
Q5: What is a standard work-up procedure for the alkylation reaction of this compound?
A5: A typical work-up involves quenching the reaction by carefully adding a proton source, such as saturated aqueous ammonium chloride solution, at a low temperature (e.g., 0 °C) to neutralize any remaining base and enolate. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete deprotonation of the amide. | - Use a stronger base (e.g., NaH, KH, LDA). - Ensure the base is fresh and of high purity. - Use a slight excess of the base (1.1-1.2 equivalents). |
| Low reaction temperature. | - Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the progress by TLC or LC-MS. | |
| Poor solubility of reagents. | - Switch to a more polar aprotic solvent like DMF or DMSO. | |
| Impure reagents or wet solvent. | - Use freshly distilled, anhydrous solvents. - Ensure all reagents are pure and dry. | |
| Formation of O-Alkylated Side Product | Reaction conditions favoring O-alkylation. | - Use a polar aprotic solvent (e.g., THF, DMF). - Consider using a base with a "softer" counterion (e.g., potassium instead of lithium). |
| Formation of C-Alkylated Side Product | Steric hindrance or excess strong base. | - Carefully control the stoichiometry of the base. - Add the alkylating agent slowly to the reaction mixture at a low temperature. |
| Reaction Stalls (Incomplete Conversion) | Deactivation of the enolate or alkylating agent. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. - Check the stability of the alkylating agent under the reaction conditions. |
| Difficult Product Purification | Presence of multiple side products. | - Optimize the reaction conditions to improve selectivity (see above). - Employ careful column chromatography, potentially using a gradient elution system. |
Experimental Protocols
General Protocol for the Alkylation of this compound
-
Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting Logic
Validation & Comparative
A Comparative Guide to the Reactivity of N,N-Dibenzylacetamide and N-Benzylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N,N-Dibenzylacetamide and N-Benzylacetamide. Understanding the distinct reactivity profiles of these two molecules is crucial for their effective application in organic synthesis and drug development. This comparison is supported by established chemical principles and representative experimental protocols.
Core Reactivity Differences: A Structural Perspective
The primary difference in the reactivity of this compound and N-Benzylacetamide stems from the substitution on the amide nitrogen. N-Benzylacetamide is a secondary amide with a hydrogen atom attached to the nitrogen, while this compound is a tertiary amide. This structural distinction has profound implications for their chemical behavior in several key reactions.
N-Benzylacetamide , possessing an N-H bond, can act as a proton donor and, upon deprotonation, its nitrogen can serve as a nucleophile. This characteristic is absent in This compound , which lacks an N-H bond. Furthermore, the presence of two bulky benzyl groups in this compound introduces significant steric hindrance around the carbonyl group, which can impede the approach of nucleophiles compared to the single benzyl group in N-Benzylacetamide.
Comparative Analysis of Key Reactions
The reactivity of these two amides is compared across several common organic transformations: Hydrolysis, Reduction, and N-Alkylation.
Hydrolysis
The greater steric bulk of the two benzyl groups in this compound is anticipated to hinder the approach of a nucleophile (e.g., a hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon, thus slowing down the rate of hydrolysis relative to N-Benzylacetamide.
Table 1: Predicted Relative Reactivity in Hydrolysis
| Compound | Catalyst | Predicted Relative Rate | Rationale |
| N-Benzylacetamide | Acid or Base | Faster | Less steric hindrance at the carbonyl carbon. |
| This compound | Acid or Base | Slower | Increased steric hindrance from two benzyl groups impeding nucleophilic attack. |
Experimental Protocol: Acid-Catalyzed Hydrolysis of an Amide (General Procedure)
A general protocol for the acid-catalyzed hydrolysis of an amide is as follows:
-
The amide is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is neutralized with a base.
-
The carboxylic acid and amine products are then isolated through extraction and purified by crystallization or distillation.
Caption: General workflow for acid-catalyzed amide hydrolysis.
Reduction
Amides can be reduced to their corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][3] Both N-Benzylacetamide and this compound can be reduced by this method. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.[1][2]
Table 2: Products of Reduction with LiAlH₄
| Compound | Product |
| N-Benzylacetamide | N-Ethylbenzylamine |
| This compound | N,N-Dibenzylethylamine |
Experimental Protocol: Reduction of an Amide with LiAlH₄ (General Procedure) [4]
This protocol is a general representation for the reduction of an amide.
-
A solution of the amide in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a dry, inert atmosphere (e.g., under nitrogen).
-
The solution is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess LiAlH₄ and precipitate the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the amine product, which can be further purified by distillation or chromatography.
Caption: Simplified workflow for the reduction of an amide with LiAlH₄.
N-Alkylation
A key difference in reactivity lies in the N-alkylation reaction. N-Benzylacetamide, having an N-H proton, can be deprotonated by a base to form a nucleophilic amide anion. This anion can then react with an alkyl halide to yield an N-alkylated product. In contrast, this compound lacks an N-H proton and therefore cannot be N-alkylated under these conditions.
Table 3: Reactivity in N-Alkylation
| Compound | Reactivity with Base and Alkyl Halide | Product |
| N-Benzylacetamide | Reactive | N-Alkyl-N-benzylacetamide |
| This compound | Unreactive | No reaction |
Experimental Protocol: N-Alkylation of N-Benzylacetamide (Representative Procedure)
This protocol is based on general procedures for the N-alkylation of amides.
-
To a solution of N-Benzylacetamide in an anhydrous aprotic solvent (e.g., DMF or THF), a strong base (e.g., sodium hydride) is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the amide anion.
-
An alkyl halide (e.g., methyl iodide) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude N-alkylated product, which can be purified by chromatography.
Caption: Logical flow for the N-alkylation of N-Benzylacetamide.
Summary of Reactivity Comparison
The following table summarizes the key differences in reactivity between this compound and N-Benzylacetamide.
Table 4: Summary of Reactivity
| Reaction | N-Benzylacetamide | This compound | Key Differentiating Factor |
| Hydrolysis | More reactive (predicted) | Less reactive (predicted) | Steric Hindrance |
| Reduction (with LiAlH₄) | Forms N-Ethylbenzylamine | Forms N,N-Dibenzylethylamine | Nature of the product |
| N-Alkylation | Undergoes N-alkylation | Does not undergo N-alkylation | Presence of N-H bond |
Conclusion
The reactivity of this compound and N-Benzylacetamide is fundamentally dictated by the nature of the amide nitrogen. The presence of an N-H bond in N-Benzylacetamide allows for its participation in reactions such as N-alkylation, a pathway that is inaccessible to this compound. Furthermore, the increased steric hindrance in this compound is expected to reduce its reactivity in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis. These differences are critical considerations for synthetic chemists and drug development professionals when selecting these molecules as starting materials or intermediates in their research endeavors.
References
A Comparative Analysis of the Anticonvulsant Potential of N-Benzylacetamide Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticonvulsant activity of N-Benzylacetamide derivatives, a class of compounds structurally related to N,N-Dibenzylacetamide. The information presented is based on preclinical experimental data to facilitate informed decisions in the pursuit of novel antiepileptic therapies.
While a direct comparative analysis of this compound derivatives is limited in publicly available research, this guide focuses on the closely related and well-studied N-Benzyl-2-acetamidopropionamide derivatives. The data presented herein offers valuable insights into the structure-activity relationships that likely influence the anticonvulsant effects within this broader class of compounds.
Quantitative Data Summary
The anticonvulsant activity of N-Benzyl-2-acetamido-3-methoxypropionamide and its derivatives was primarily evaluated using the maximal electroshock (MES) seizure test in mice and rats. This test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test, which measures motor impairment.
The efficacy of a compound in the MES test is expressed as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure. Neurotoxicity is reported as the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as TD₅₀/ED₅₀, is a measure of the compound's safety margin. A higher PI indicates a more favorable safety profile.
Below is a summary of the anticonvulsant activity and neurotoxicity of selected N-Benzyl-2-acetamidopropionamide derivatives compared to the established antiepileptic drug, Phenytoin.
| Compound | Animal Model | Administration Route | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mice | i.p. | 8.3 | - | - |
| Rats | p.o. | 3.9 | - | - | |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mice | i.p. | 4.5 | 27.0 | 6.0 |
| Rats | p.o. | - | > 500 | > 130 | |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mice | i.p. | > 100 | - | - |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mice | i.p. | 17.3 | - | - |
| Rats | p.o. | 19.0 | - | - | |
| Phenytoin (Reference Drug) | Mice | i.p. | 6.5 | - | - |
| Rats | p.o. | 23.0 | - | - |
Data sourced from studies on N-Benzyl-2-acetamidopropionamide derivatives.[1]
Key Observations:
-
The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, (R)-18, demonstrated the most potent anticonvulsant activity in mice, with an ED₅₀ of 4.5 mg/kg.[1]
-
The anticonvulsant activity of these derivatives resides principally in the (R)-stereoisomer, as the (S)-isomer was largely inactive.[1]
-
The protective index for (R)-18 was notably high, especially in rats, suggesting a wide therapeutic window.[1]
-
The methoxypropionamide derivative (18) showed comparable or superior potency to the reference drug Phenytoin in both mice and rats.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant activity and neurotoxicity.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.[2]
-
Procedure:
-
The test compound is administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect of the compound, a supramaximal electrical stimulus is delivered through corneal electrodes. The stimulus parameters are typically 50 mA for mice and 150 mA for rats, at a frequency of 60 Hz for 0.2 seconds.[2]
-
Prior to the stimulus, a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[2]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Abolition of the tonic hindlimb extension is considered as protection.[2]
-
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the seizure, is calculated from the dose-response data.[2]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against absence seizures.
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
The test compound is administered to the animals.
-
Following a predetermined interval, a dose of pentylenetetrazole (PTZ), a chemoconvulsant, is injected subcutaneously. A typical dose is 85 mg/kg for CF-1 mice.
-
The animals are then observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is recorded as protection.
-
-
Data Analysis: The ED₅₀ is determined as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and identify potential neurological deficits or neurotoxicity caused by a test compound.
-
Apparatus: A rotating rod apparatus is used. The speed of rotation can be constant or accelerating.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are trained to walk on the rotating rod.
-
After administration of the test compound, the animals are placed back on the rotarod at specific time intervals.
-
The time the animal is able to stay on the rotating rod is measured. A fall from the rod is considered the endpoint.
-
-
Data Analysis: The TD₅₀, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated. This value is an indicator of the compound's neurotoxicity.
Visualizations
Experimental Workflow for Anticonvulsant Drug Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.
Caption: A flowchart illustrating the preclinical screening process for anticonvulsant drug candidates.
Signaling Pathway (Hypothetical)
While the precise mechanism of action for many acetamide derivatives is still under investigation, a common target for anticonvulsant drugs is the voltage-gated sodium channel. The diagram below illustrates a simplified, hypothetical signaling pathway of how a compound might exert its anticonvulsant effect by modulating these channels.
Caption: Hypothetical mechanism of action for an acetamide-based anticonvulsant.
References
Spectroscopic Analysis of N,N-Dibenzylacetamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of N,N-Dibenzylacetamide and its structurally related analogs. Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide utilizes data from its close analogs, namely N-Benzylacetamide, N-ethylacetamide, and N,N-Dimethylacetamide, to provide a comparative framework. This information is intended to serve as a valuable resource for the characterization and analysis of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound | - | Data not available in cited sources. | - |
| N-Benzylacetamide | CDCl₃ | 7.35-7.25 (m, 5H), 5.80 (br s, 1H), 4.43 (d, 2H), 2.05 (s, 3H) | Aromatic (C₆H₅), Amide (NH), Benzyl (CH₂), Acetyl (CH₃) |
| N-ethylacetamide [1] | CDCl₃ | 6.7 (br s, 1H), 3.26 (q, 2H), 1.98 (s, 3H), 1.14 (t, 3H) | Amide (NH), Methylene (CH₂), Acetyl (CH₃), Methyl (CH₃) |
| N,N-Dimethylacetamide | CDCl₃ | 2.96 (s, 3H), 2.88 (s, 3H), 2.08 (s, 3H) | N-Methyl (CH₃), N-Methyl (CH₃), Acetyl (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Data not available in cited sources. | - |
| N-Benzylacetamide | - | Data not available in cited sources. | - |
| N-ethylacetamide [1] | CDCl₃ | 170.1, 34.5, 23.1, 14.8 | Carbonyl (C=O), Methylene (CH₂), Acetyl (CH₃), Methyl (CH₃) |
| N,N-Dimethylacetamide | CDCl₃ | 170.2, 37.9, 35.0, 21.5 | Carbonyl (C=O), N-Methyl (CH₃), N-Methyl (CH₃), Acetyl (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |
| This compound | - | Data not available in cited sources. | - |
| N-Benzylacetamide [2] | Gas Phase | ~3450, ~3060, ~2930, ~1670, ~1530 | N-H Stretch, C-H Aromatic Stretch, C-H Aliphatic Stretch, C=O Stretch (Amide I), N-H Bend (Amide II) |
| N-ethylacetamide [1] | Liquid Film | 3290, 2970, 1650, 1560 | N-H Stretch, C-H Stretch (sp³), C=O Stretch (Amide I), N-H Bend (Amide II) |
| N,N-Dimethylacetamide | Neat | ~2930, ~1645 | C-H Stretch, C=O Stretch (Amide I) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization | m/z (relative intensity %) | Assignment |
| This compound | - | Data not available in cited sources. | - |
| N-Benzylacetamide [2] | EI | 149 (M⁺), 106, 91, 44 | Molecular Ion, [C₇H₈N]⁺, [C₇H₇]⁺, [CH₃CO]⁺ |
| N-ethylacetamide [1] | EI | 87 (46.9, M⁺), 72 (10.5), 44 (31.0) | Molecular Ion, [M-CH₃]⁺, [CH₃CONH₂]⁺ |
| N,N-Dimethylacetamide [3] | EI | 87 (M⁺), 72, 44, 42 | Molecular Ion, [M-CH₃]⁺, [CH₃CON(CH₃)]⁺, [CH₂CO]⁺ |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Electronic Transition |
| This compound | - | Predicted: ~258, ~207 | π → π* (Benzene ring), π → π* (Benzene ring) |
| N-Benzylacetamide | - | Data not available in cited sources. | - |
| N-ethylacetamide | - | Data not available in cited sources. | - |
| N,N-Dimethylacetamide | - | Data not available in cited sources. | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width is -2 to 12 ppm.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width is 0 to 220 ppm.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to a final concentration of about 10-100 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Bombard the sample with a beam of electrons (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).
-
Accelerate the ions into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm for these compounds) to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
General Workflow for Spectroscopic Analysis
Proposed Signaling Pathway for Anticonvulsant Activity
Some N-benzyl amide derivatives have shown potential as anticonvulsant agents, with a proposed mechanism involving the modulation of voltage-gated sodium channels.
References
A Comparative Analysis of N,N-Dibenzylacetamide and N,N-Dimethylacetamide as Solvents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction kinetics. This guide provides a detailed comparative study of two amide solvents: N,N-Dibenzylacetamide and the widely used N,N-Dimethylacetamide (DMAc). This analysis is intended to assist researchers, scientists, and professionals in making informed decisions when selecting a solvent for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | N,N-Dimethylacetamide (DMAc) |
| Molecular Formula | C₁₆H₁₇NO | C₄H₉NO |
| Molecular Weight | 239.31 g/mol | 87.12 g/mol [1] |
| Melting Point | Data not available (Expected to be a solid at RT) | -20 °C[2] |
| Boiling Point | Data not available (Expected to be high) | 164.5-166 °C[2] |
| Density | Data not available | 0.937 g/mL at 25 °C[2] |
| Solubility in Water | Expected to be very low to insoluble | Miscible[2] |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | Miscible with most organic solvents such as alcohols, ethers, ketones, and aromatic compounds; poorly soluble in aliphatic hydrocarbons.[2] |
| Dipole Moment | Data not available | 3.79 D |
| Dielectric Constant | Data not available | 37.8 |
Performance as Solvents: A Theoretical and Practical Comparison
N,N-Dimethylacetamide (DMAc) is a well-established, versatile polar aprotic solvent with a high boiling point and excellent thermal and chemical stability.[3] Its ability to dissolve a wide range of organic and inorganic compounds, including many polymers, makes it a valuable solvent in numerous industrial and laboratory applications.[3][4] DMAc is particularly effective in reactions involving polar transition states, such as S_N2 reactions, where it can solvate cations while leaving the anionic nucleophile relatively free and highly reactive.[5] It is widely used in the production of pharmaceuticals, agrochemicals, dyes, and polymers like polyacrylonitrile and polyurethane.[4]
This compound , with its two bulky benzyl groups, is expected to exhibit significantly different solvent properties compared to DMAc. The large, nonpolar benzyl substituents would likely lead to a much lower polarity and dielectric constant. Consequently, its ability to dissolve polar and ionic compounds would be substantially reduced. However, it might be a suitable solvent for nonpolar or moderately polar organic molecules. The steric hindrance provided by the benzyl groups could also influence reaction pathways and selectivities in certain cases. Due to its anticipated high boiling point, it could be useful in high-temperature reactions where solvent loss through evaporation is a concern.
Experimental Protocols
Detailed experimental data directly comparing the performance of this compound and N,N-Dimethylacetamide as solvents is scarce. However, the following protocols represent typical applications for polar aprotic amide solvents like DMAc.
Amide Bond Formation (Peptide Coupling)
A common application for solvents like DMAc is in amide bond formation, a cornerstone of peptide synthesis and many pharmaceutical preparations.
Protocol:
-
Activation: A carboxylic acid (1.0 eq) is dissolved in N,N-Dimethylacetamide. A coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added, and the mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: The amine (1.0 eq), dissolved in a minimal amount of DMAc, is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.
-
Work-up: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by chromatography.
Polymerization Reaction: Synthesis of Poly(N,N-dimethylacrylamide) via RAFT
DMAc is often used as a solvent in polymerization reactions.
Protocol:
-
Reaction Setup: A solution of N,N-dimethylacrylamide (monomer), a suitable RAFT agent (e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate), and an initiator (e.g., AIBN) is prepared in N,N-Dimethylacetamide in a reaction vessel.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
Monitoring: The progress of the polymerization is monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Precipitation: Once the desired molecular weight is achieved, the polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then typically isolated by precipitation in a non-solvent (e.g., diethyl ether).
Visualizing Reaction Workflows
Below are Graphviz diagrams illustrating the logical flow of the experimental protocols described.
Caption: Workflow for a typical amide bond formation reaction.
References
A Comparative Guide to the Validation of N,N-Dibenzylacetamide Purity by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of reliable scientific research and drug development. For N,N-Dibenzylacetamide, a compound with potential applications in various chemical syntheses, ensuring high purity is critical. This guide provides a comparative analysis of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and data to assist researchers in selecting the most appropriate method for their needs.
At a Glance: HPLC vs. ¹H NMR for this compound Purity
| Feature | HPLC Analysis | ¹H NMR Analysis |
| Primary Application | Quantitative purity assessment and detection of trace impurities. | Structural confirmation and absolute quantification without a specific reference standard.[1] |
| Information Provided | Retention time, peak area percentage. | Chemical shifts, coupling constants, and integral values for structural elucidation. |
| Strengths | High sensitivity for detecting minor impurities, excellent for routine quality control. | Provides definitive structural information, capable of identifying unknown impurities if present in sufficient quantity. |
| Limitations | Requires a reference standard for absolute quantification, structural information is indirect. | Lower sensitivity for trace impurities compared to HPLC, spectra can be complex.[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from potential starting materials and by-products.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Acetonitrile to a concentration of approximately 1 mg/mL.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity
¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a known amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a precise volume of CDCl₃.
-
Acquisition Parameters: A sufficient relaxation delay (e.g., 5 times the longest T1) should be used for accurate quantification.
-
Analysis: The purity is calculated by comparing the integral of a characteristic this compound signal to the integral of the internal standard's signal.
Data Presentation
The following tables summarize typical quantitative data that could be obtained from the HPLC and ¹H NMR analysis of a synthesized batch of this compound.
Table 1: HPLC Performance Data for this compound and Potential Impurities
| Compound | Typical Retention Time (min) | Area % (Example) |
| Dibenzylamine (Impurity) | 8.5 | 0.2 |
| This compound | 15.2 | 99.7 |
| Acetic Anhydride (Impurity) | 3.1 | < 0.1 |
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 10H | Aromatic protons |
| 4.65 | s | 2H | -CH₂- (one benzyl group) |
| 4.50 | s | 2H | -CH₂- (second benzyl group) |
| 2.15 | s | 3H | -C(O)CH₃ |
Comparative Analysis
For routine quality control and the detection of trace impurities, HPLC is often the method of choice due to its high sensitivity and throughput. The separation of components allows for the quantification of even minor by-products that might be missed by other techniques.
¹H NMR , on the other hand, offers the significant advantage of providing unambiguous structural confirmation.[2] Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the compound itself, by using a certified internal standard.[1] This makes it an invaluable technique for the characterization of new batches of synthesized compounds.
For comprehensive validation of this compound, a dual approach is recommended. HPLC can be used for routine purity checks and the detection of trace impurities, while ¹H NMR confirms the structure and provides an independent measure of absolute purity. The combination of these techniques provides a robust and reliable assessment of the compound's quality.[4][5]
Workflow for Purity Validation
Caption: Workflow for the purity validation of this compound.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N,N-Dibenzylacetamide and Other N-Substituted Amides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents and functional groups is paramount to achieving desired outcomes with high efficiency and selectivity. Amides, a cornerstone functional group, are widely utilized as solvents, intermediates, and directing groups. The nature of the substituents on the amide nitrogen dramatically influences its steric and electronic properties, thereby dictating its reactivity and utility. This guide provides an objective comparison of N,N-Dibenzylacetamide with other N-substituted amides, focusing on its performance in key synthetic transformations. The comparisons are supported by experimental data to aid researchers in selecting the appropriate amide for their specific synthetic challenges.
Structural and Physicochemical Properties: A Comparative Overview
The steric and electronic environment of an amide is fundamentally determined by the substituents on the nitrogen atom. This compound is characterized by two bulky benzyl groups, which impart significant steric hindrance around the amide functionality. This contrasts with the smaller substituents found in commonly used amides like N,N-Dimethylacetamide (DMA). A summary of the key physicochemical properties of this compound and a selection of other representative amides is presented below.
| Amide | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Steric Hindrance |
| Acetamide | CH₃CONH₂ | 59.07[1] | 79-81[1] | ~222[2] | Low |
| N-Methylacetamide | CH₃CONHCH₃ | 73.10 | 27-31[3] | 204-206[4] | Low |
| This compound | CH₃CON(CH₂Ph)₂ | 239.31 | Not available | Not available | Very High |
| N-Benzylacetamide | CH₃CONHCH₂Ph | 149.19[2][3][5][6] | 61[7] | 157 (at 2 mmHg)[7] | Moderate |
| N,N-Dimethylacetamide | CH₃CON(CH₃)₂ | 87.12 | -20 | 164.5-166 | Low |
| N,N-Diisopropylbenzamide | PhCON(i-Pr)₂ | 205.30[8] | 69-71[5] | 148 (at 1 mmHg)[5] | High |
Performance in Synthesis: A Tale of Steric Influence
The significant steric bulk of the dibenzyl groups is the defining characteristic of this compound, setting it apart from less hindered amides. This steric hindrance is not merely a passive feature; it actively governs the molecule's reactivity and its ability to influence the stereochemical and regiochemical course of a reaction. Below, we explore two key areas of synthesis where these differences are pronounced.
Case Study 1: The Amide as a Directing Group in C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the proximate ortho position. Tertiary amides are well-established as effective DMGs. The size of the N-alkyl groups can influence the efficiency and, in some cases, the regioselectivity of the lithiation.
While N,N-dimethyl and N,N-diethyl amides are commonly used and highly effective, the extreme steric hindrance of the N,N-dibenzyl group would be expected to influence the approach of the organolithium base and the subsequent stability of the lithiated intermediate. Although direct comparative yields for N,N-dibenzylbenzamide under standard DoM conditions are not readily found in the literature, we can compare the performance of less hindered analogues to infer the potential impact of such bulky substituents.
Table 2: Yields for the ortho-Functionalization of N,N-Dialkylbenzamides
| N-Substituents | Base/Solvent/Temp. | Electrophile | Product | Yield (%) |
| Diethyl | s-BuLi/TMEDA/THF/-78°C | O₂ | 2-Hydroxy-N,N-diethylbenzamide | 82 |
| Diisopropyl | s-BuLi/TMEDA/Et₂O/-78°C | Me₃SiCl | 2-(Trimethylsilyl)-N,N-diisopropylbenzamide | 93 |
| Dibenzyl | Not Available | Not Available | Not Available | Not Available |
The high yields obtained with diethyl and diisopropyl groups demonstrate the robustness of the tertiary amide as a directing group. It is plausible that the very large dibenzyl groups in N,N-dibenzylbenzamide could hinder the initial coordination with the alkyllithium reagent or sterically disfavor the formation of the planar lithiated aromatic ring, potentially leading to lower yields or requiring more forcing conditions.
Case Study 2: Nucleophilic Acyl Substitution with Organometallics
The reaction of tertiary amides with organometallic reagents, such as organolithiums or Grignard reagents, is a common method for the synthesis of ketones. A key challenge in using more reactive carbonyl compounds like esters is over-addition of the organometallic reagent to the initially formed ketone, leading to a tertiary alcohol. The tetrahedral intermediate formed from the addition to a tertiary amide is generally more stable. This stability, particularly in the case of sterically hindered amides, can effectively prevent the elimination of the dialkylamide anion and subsequent second addition, thus favoring the formation of the ketone upon workup.
The significant steric shielding provided by the two benzyl groups in this compound would be expected to strongly disfavor the formation of a tertiary alcohol. The bulky N,N-dibenzylamide anion would be a poor leaving group, stabilizing the tetrahedral intermediate and preventing the regeneration of a carbonyl group under the reaction conditions.
Table 3: Yields of Ketone Synthesis from Tertiary Benzamides and Phenyllithium
| Amide Substrate | Organometallic Reagent | Product | Yield (%) | Reference |
| N,N-Dimethylbenzamide | Phenyllithium | Benzophenone | 85 | J. Org. Chem. 1978, 43, 13, 2624-2626 |
| N,N-Dibenzylbenzamide | Phenyllithium | Benzophenone | Not Available | - |
While a direct experimental comparison is unavailable for N,N-dibenzylbenzamide, the high yield obtained with N,N-dimethylbenzamide sets a benchmark. The increased steric hindrance of the dibenzyl groups is anticipated to enhance the selectivity for the ketone product, although it might also decrease the overall reaction rate by impeding the initial nucleophilic attack.
Experimental Protocols
Representative Protocol for Directed ortho-Lithiation of an N,N-Dialkylbenzamide
This protocol is adapted from established procedures for the ortho-lithiation of N,N-diethylbenzamide and serves as a general guideline.
Materials:
-
N,N-Diethylbenzamide (1.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled
-
sec-Butyllithium (s-BuLi) (1.2 eq), solution in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N,N-diethylbenzamide and anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled TMEDA is added dropwise, followed by the slow, dropwise addition of the s-BuLi solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which time the formation of the ortho-lithiated species occurs.
-
The chosen electrophile (e.g., trimethylsilyl chloride) is added dropwise to the solution at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired ortho-substituted product.
Conclusion
This compound represents an extreme case of steric hindrance among N,N-disubstituted amides. While this steric bulk makes it a less common choice for general synthetic applications compared to its dimethyl or diethyl counterparts, it offers unique properties that can be advantageous in specific contexts.
-
As a Directing Group: The large steric profile of the dibenzylamino group may present challenges for efficient directed ortho-metalation, potentially requiring more forcing conditions or resulting in lower yields compared to less hindered amides. However, it could also be exploited to achieve different regioselectivity in substrates with multiple potential lithiation sites.
-
In Nucleophilic Acyl Substitution: The steric hindrance is a significant asset in the synthesis of ketones from tertiary amides using organometallic reagents. The stability of the tetrahedral intermediate formed from this compound would strongly disfavor over-addition, leading to high selectivity for the ketone product. This makes it a potentially valuable substrate when working with highly reactive organometallic reagents where over-addition is a concern.
Further experimental investigation is needed to quantify the performance of this compound in these and other reactions to fully elucidate its synthetic potential. For researchers encountering challenges with selectivity in reactions involving amides, the unique steric properties of this compound may provide a viable, albeit less conventional, solution.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. advancedengineeringscience.com [advancedengineeringscience.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N,N-Dibenzylacetamide Derivatives and Other Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant activity of emerging N,N-Dibenzylacetamide derivatives against established anticonvulsant drugs. The information presented herein is supported by experimental data from preclinical screening models to facilitate objective evaluation and inform future research and development in antiepileptic drug discovery.
Introduction to Anticonvulsant Mechanisms
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. Anticonvulsant drugs aim to suppress seizures by modulating neuronal excitability. The primary mechanisms of action of current antiepileptic drugs (AEDs) fall into three main categories:
-
Modulation of Voltage-Gated Ion Channels: Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[1][2] By stabilizing the inactive state of these channels, the drugs reduce the ability of neurons to fire at high frequencies. Other ion channels, including calcium and potassium channels, are also targets for some anticonvulsants.[1]
-
Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs like benzodiazepines and barbiturates enhance GABAergic inhibition by acting on GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2]
-
Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter. Some AEDs work by blocking glutamate receptors, such as the NMDA and AMPA receptors, thereby reducing excitatory neurotransmission.
Putative Mechanism of this compound Derivatives
This compound derivatives represent a promising class of investigational anticonvulsant agents. Structurally, the core diphenylacetamide scaffold is similar to that of the established anticonvulsant phenytoin.[3] Based on this structural similarity and preliminary research, the putative primary mechanism of action for this compound derivatives is the modulation of neuronal excitability through the inhibition of voltage-dependent sodium channels.[3] By blocking these channels, these compounds are thought to reduce the sustained, high-frequency firing of neurons that is characteristic of seizure activity. A potential secondary mechanism could involve the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would further decrease excitatory neurotransmission.[3]
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of this compound derivatives and other established antiepileptic drugs is commonly evaluated in preclinical animal models. The two most widely used screening tests are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. The median effective dose (ED50), which is the dose required to produce an anticonvulsant effect in 50% of the animals, is a key quantitative measure of a compound's potency. The median toxic dose (TD50), often assessed by the rotarod test for motor impairment, is used to determine the safety profile. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the margin of safety.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity and neurotoxicity of selected this compound derivatives and a range of established anticonvulsant drugs in mice.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test in Mice (Intraperitoneal Administration)
| Compound | ED50 (mg/kg) | Reference |
| This compound Derivatives | ||
| 1-Cyclopentenecarboxylic acid benzylamide | 85.36 | [4] |
| Established Anticonvulsants | ||
| Phenytoin | 9.81 | [5] |
| Carbamazepine | 9.67 - 10.5 | [5][6] |
| Valproic Acid | 196 - 370 | [5][7] |
| Lacosamide | 7.27 - 15.2 | [5][8] |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice (Intraperitoneal Administration)
| Compound | ED50 (mg/kg) | Reference |
| This compound Derivatives | ||
| 1-Cyclopentenecarboxylic acid benzylamide | 1.37 | [4] |
| Established Anticonvulsants | ||
| Valproic Acid | 348 | [7] |
| Compound 14 (pyrrolidine-2,5-dione derivative) | 67.4 | [9] |
Note: ED50 values can vary between studies due to differences in experimental protocols, animal strains, and other factors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation: Male mice are acclimated to the laboratory environment before testing.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice. The corneal electrodes are then placed on the eyes.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 Hz, 50 mA for 0.2 seconds in mice) is delivered.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The ED50 is calculated from the dose-response data using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
Apparatus: Standard animal observation cages.
Procedure:
-
Animal Preparation: Male mice are acclimated to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o. at various doses.
-
Convulsant Administration: After a predetermined time, a dose of pentylenetetrazole (PTZ) sufficient to induce seizures in the majority of untreated animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED50 is calculated from the dose-response data.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: General experimental workflow for preclinical anticonvulsant drug screening.
Putative Signaling Pathway for this compound Derivatives
Caption: Putative mechanism of action for this compound derivatives.
References
- 1. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbc.wroc.pl [dbc.wroc.pl]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Comparative analysis of catalysts for reactions involving N,N-Dibenzylacetamide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is crucial for optimizing chemical transformations of N,N-Dibenzylacetamide. This guide provides a comparative analysis of various catalysts for key reactions involving this compound, including its synthesis, hydrogenation, and hydrolysis. The information is supported by experimental data from studies on this compound and closely related compounds, offering a valuable resource for catalyst selection and methods development.
Catalytic Synthesis of this compound
The synthesis of this compound can be achieved through various methods, primarily involving the acylation of dibenzylamine or the N-alkylation of N-benzylacetamide. The choice of catalyst depends on the specific synthetic route.
1. N-Alkylation of N-Benzylacetamide:
This route involves the reaction of N-benzyl-2-phenylacetamide with benzyl chloride. Phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the solid base (like powdered KOH) and the organic substrate.
Table 1: Comparison of Phase-Transfer Catalysts for Benzylation of N-Benzyl-2-phenylacetamide
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Toluene | 110 | 6h | 55.3 | [1] |
| Aliquat 336 | Toluene | 110 | 6h | 68.2 | [1] |
| TDA-1 | Toluene | 110 | 6h | 65.1 | [1] |
| 18-crown-6 | Toluene | 110 | 6h | 62.5 |[1] |
Experimental Protocol: Benzylation of N-Benzyl-2-phenylacetamide
A mixture of N-benzyl-2-phenylacetamide (1 mmol), benzyl chloride (1.2 mmol), powdered potassium hydroxide (5 mmol), and the phase-transfer catalyst (0.1 mmol) in toluene (10 mL) is stirred at 110 °C for 6 hours. The reaction progress is monitored by gas chromatography. After completion, the mixture is cooled, filtered, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.[1]
2. Acylation of Dibenzylamine:
A common method for the preparation of this compound is the reaction of dibenzylamine with acetic anhydride or acetyl chloride. This reaction is often carried out in the presence of a base but can also be facilitated by certain catalysts. While specific comparative catalytic data for this exact reaction is limited in the provided search results, general principles of catalytic amidation can be applied.
Workflow for Catalyst Screening in Dibenzylamine Acylation
Caption: A generalized workflow for screening catalysts in the synthesis of this compound via acylation.
Catalytic Hydrogenation of this compound
The reduction of the amide functionality in this compound to the corresponding amine, N,N-dibenzylethylamine, is a challenging transformation that typically requires harsh conditions. However, catalytic hydrogenation offers a more efficient and selective alternative.
Table 2: Comparison of Catalysts for Amide Hydrogenation (Data from related substrates)
| Catalyst | Support | Substrate | Product | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Raney Nickel | - | General Amides | Amines | High pressure & temperature | High | [2] |
| Palladium (5% Pd/C) | Carbon | General Amides | Amines | H₂, various conditions | Effective for debenzylation | |
| Ruthenium (5% Ru/C) | Carbon | General Amides | Amines | H₂, various conditions | Effective for aromatic ring hydrogenation |
| Platinum (5% Pt/C) | Carbon | General Amides | Amines | H₂, various conditions | Suppresses debenzylation | |
Key Considerations for Catalyst Selection:
-
Raney Nickel is a versatile and cost-effective catalyst for the hydrogenation of a wide range of functional groups, including amides.[2][3] It is particularly useful for desulfurization reactions.[2]
-
Palladium on carbon (Pd/C) is a common hydrogenation catalyst but can also promote the hydrogenolysis of benzyl groups (debenzylation). This might be a desired or undesired side reaction depending on the synthetic goal.
-
Ruthenium on carbon (Ru/C) is effective for the hydrogenation of aromatic rings, which is relevant given the benzyl groups in this compound.
-
Platinum on carbon (Pt/C) is noted to suppress the hydrogenolysis of benzyl compounds, making it a potentially more selective catalyst for the reduction of the amide group without cleaving the N-benzyl bonds.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Amides
The amide (1 mmol) is dissolved in a suitable solvent (e.g., ethanol, THF). The catalyst (5-10 mol%) is added to the solution in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 100-150 °C) for a specified time. After cooling and depressurization, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which is then purified.
Reaction Pathway for Hydrogenation and Potential Side Reaction
Caption: Catalytic hydrogenation of this compound and the potential debenzylation side reaction.
Catalytic Hydrolysis of this compound
The hydrolysis of amides back to carboxylic acids and amines is a fundamental reaction. While it can be achieved under acidic or basic conditions, enzymatic catalysts offer a milder and more selective approach.
Table 3: Comparison of Catalysts for Amide Hydrolysis
| Catalyst Type | Catalyst Example | Substrate | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Acid | HCl, H₂SO₄ | General Amides | Aqueous, heat | Non-specific, harsh conditions | [4] |
| Base | NaOH, KOH | General Amides | Aqueous, heat | Non-specific, harsh conditions | [4] |
| Biocatalyst | Candida antarctica lipase B (CaLB) | N-Benzyl-2-chloroacetamide | Aqueous buffer, room temp. | High selectivity, mild conditions |[5] |
Experimental Protocol: Enzymatic Hydrolysis of an Amide
The amide substrate (e.g., N-Benzyl-2-chloroacetamide) is suspended in a phosphate buffer solution (e.g., pH 7.5). The lipase enzyme (e.g., CaLB) is added, and the mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The progress of the hydrolysis is monitored by analyzing aliquots of the reaction mixture using HPLC or other suitable analytical techniques.[5]
Logical Relationship in Catalyst Selection for Hydrolysis
Caption: Decision tree for selecting a hydrolysis catalyst based on reaction requirements.
References
A Comparative Guide to Ligand Efficacy in Catalysis: Phosphines vs. N,N-Dibenzylacetamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data
The selection of an appropriate ligand is a critical parameter in the development of efficient and selective transition metal-catalyzed reactions. For decades, phosphine ligands have been the workhorses of catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. Their remarkable success is due to the tunability of their steric and electronic properties, which allows for the fine-tuning of catalyst reactivity and stability.[1][2] This guide provides a detailed comparison of the efficacy of various phosphine ligands, supported by experimental data, and addresses the hypothetical role of N,N-Dibenzylacetamide as a ligand, a topic for which there is a notable absence of published experimental evidence in the field of catalysis.
The Established Efficacy of Phosphine Ligands
Phosphine ligands (PR₃) are a versatile class of compounds that coordinate to transition metals through the lone pair of electrons on the phosphorus atom. The nature of the R groups—be they alkyl, aryl, or a combination thereof—profoundly influences the ligand's properties and, consequently, the outcome of the catalytic reaction.[1] Electron-rich phosphines, such as those with bulky alkyl groups, enhance the electron density at the metal center, which can facilitate key steps like oxidative addition.[1] Conversely, the steric bulk of the ligand can promote reductive elimination, the final step in many catalytic cycles that releases the desired product.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of C-C bond formation. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates like sterically hindered aryl chlorides. Below is a comparison of various phosphine ligands in a model Suzuki-Miyaura reaction.
Table 1: Comparison of Phosphine Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 24 | >95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 96 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
Data synthesized from multiple sources for illustrative comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The reaction's success is highly dependent on the use of bulky, electron-rich phosphine ligands that can promote the coupling of a wide range of amines and aryl halides.
Table 2: Comparison of Buchwald Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine [3]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 6 | 94[3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[3] |
| BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 92 |
| SPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 90 |
| P(o-tol)₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | <5 |
*Yield range reported for the coupling of aryl bromides with various secondary amines.[3]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the cross-coupling reactions discussed above.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at the specified temperature and stir for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Experimental Protocol for Buchwald-Hartwig Amination[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a vial is charged with the palladium precursor, phosphine ligand, and base.
-
The aryl halide and amine are then added, followed by the anhydrous solvent.
-
The vial is sealed and the reaction mixture is stirred at the specified temperature for the designated time.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the arylamine product.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
This compound: A Hypothetical Ligand
A thorough search of the scientific literature reveals no experimental data on the use of this compound as a primary ligand in transition metal catalysis. Its common applications are as a solvent or in other chemical contexts. Therefore, a direct comparison of its efficacy with phosphine ligands based on experimental results is not possible.
However, we can engage in a theoretical discussion of its potential as a ligand. This compound possesses two potential coordination sites: the nitrogen and the oxygen atoms of the amide group.
-
Coordination Chemistry: Amide ligands can coordinate to a metal center through either the oxygen or the nitrogen atom, or in a bidentate fashion. The oxygen atom is generally considered a "hard" donor, while the nitrogen is a "softer" donor. Palladium, being a soft metal, would be expected to have a stronger interaction with a soft donor like phosphorus than with the hard oxygen of an amide. While coordination through the nitrogen is possible, the lone pair on the nitrogen is delocalized due to resonance with the carbonyl group, reducing its availability for coordination compared to the lone pair on a phosphine.
-
Electronic Properties: Compared to electron-rich phosphines, the amide group in this compound is a significantly weaker sigma-donor. This would likely make it less effective at promoting the oxidative addition of challenging substrates like aryl chlorides.
-
Steric Properties: The two benzyl groups on the nitrogen atom provide some steric bulk, but the overall steric profile is different from the cone-like steric hindrance of many phosphine ligands, which is often crucial for promoting reductive elimination.
While simple amides like this compound are not established as effective ligands, it is worth noting that some successful ligands incorporate an amide moiety as part of a larger, often bidentate, structure. For instance, indole-amide-based phosphine ligands have been developed where the amide oxygen can act as a hemilabile, secondary coordinating atom along with the primary phosphine donor. In these cases, the amide group is not the primary driver of catalytic activity but rather a modulating component of a more complex ligand scaffold.
Conclusion
Phosphine ligands represent a mature and highly versatile class of ligands in catalysis, with a vast body of experimental evidence supporting their efficacy in a wide range of transformations. The ability to systematically tune their steric and electronic properties allows for the rational design of catalysts for specific applications.
In stark contrast, this compound is not a recognized ligand in the context of transition metal catalysis, and there is no experimental data to support its use in such a role. A theoretical consideration of its structure suggests that it would be a significantly weaker ligand than typical phosphines due to less favorable electronic and steric properties for promoting common catalytic cycles. While the field of ligand design is ever-evolving, the current state of knowledge firmly establishes phosphines as a superior and well-understood class of ligands for catalysis, whereas the role of this compound as a ligand remains purely hypothetical.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to QSAR Models for N,N-Dibenzylacetamide Analogues in Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) models developed for N,N-Dibenzylacetamide analogues and related compounds with anticonvulsant properties. The objective is to offer a clear overview of the performance and methodologies of different models to aid in the rational design of more potent therapeutic agents.
Comparative Performance of QSAR Models
The predictive power of a QSAR model is paramount for its utility in drug design. Below is a summary of the statistical performance of different QSAR models developed for this compound and similar anticonvulsant agents.
| Model Type | Statistical Method | Key Descriptors | R² / R | Q² / R²pred | Dataset Size | Reference |
| N-benzylacetamide & 3-(phenylamino)propanamide analogues | Genetic Function Approximation (GFA) | Kier2, RDF50s, AATS4i, VE2_D | R = 0.92 | Internally and externally validated | 80 compounds | [1] |
| α-substituents acetamido-N-benzylacetamide derivatives | Multiple Linear Regression (MLR) | Constitutional, Topological, Electronic, Physicochemical, Quantum | Rcal= 0.888 | Rloo=0.867, Rval= 0.814 | 51 compounds | [2][3] |
| Benzylidene hydrazine benzamides | Multiple Linear Regression (MLR) | Log S, rerank, MR | R² = 0.849 | Q² = 0.61 | 11 compounds | [4] |
| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | 2D-QSAR | - | - | - | Not specified | [5] |
Note: A higher value for R² (coefficient of determination) and Q² (cross-validated R²) indicates a more robust and predictive model. R represents the correlation coefficient.
Experimental and Computational Protocols
The development of a robust QSAR model involves a series of systematic steps, from data preparation to model validation. The methodologies outlined below are based on common practices reported in the cited literature for this compound analogues.
Dataset Preparation and Biological Activity
The biological activity data for the QSAR models of this compound and related analogues are typically derived from in vivo anticonvulsant screening.
-
Maximal Electroshock Seizure (MES) Test: This is a widely used preclinical screen for anticonvulsant drugs. The efficacy of the compounds is determined as the median effective dose (ED50) in mg/kg, which is the dose required to protect 50% of the animals from MES-induced seizures.[2]
-
Data Conversion: For QSAR analysis, the ED50 values are often converted to a molar concentration and then expressed in a logarithmic scale (e.g., -log ED50 or pIC50) to establish a linear relationship with the free energy of binding.[1]
Molecular Descriptor Calculation
Molecular descriptors are numerical representations of the chemical and physical properties of the molecules.
-
Structure Optimization: The 3D structures of the molecules are optimized using computational chemistry software. A common method is the Semi-empirical Method PM6 (Parametric Method-6).[2][3]
-
Descriptor Calculation: A large number of molecular descriptors are then calculated using software like DRAGON. These descriptors can be categorized as:
-
0D: Constitutional descriptors (e.g., molecular weight).[3]
-
1D: Functional groups, atom-centered fragments.
-
2D: Topological descriptors that describe the connectivity of atoms.
-
3D: Geometrical descriptors that depend on the 3D coordinates of the atoms.
-
Quantum-chemical descriptors: Electronic properties like dipole moment and orbital energies.[2]
-
Model Development and Validation
-
Statistical Methods:
-
Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity and the most significant molecular descriptors.[2][3]
-
Genetic Function Approximation (GFA): This is an evolutionary algorithm that can be used for variable selection to build robust QSAR models.[1]
-
-
Validation Techniques:
-
Internal Validation: The robustness of the model is tested using techniques like leave-one-out cross-validation (LOO-CV), which results in a Q² value.[1]
-
External Validation: The predictive power of the model is assessed using an external test set of compounds that were not used in the model development. The performance is measured by parameters like R²pred.[1]
-
Y-scrambling: This is a method to ensure that the model is not a result of a chance correlation by randomly shuffling the biological activity data and re-building the model.[1]
-
Visualizing the QSAR Workflow
The following diagram illustrates the typical workflow for developing a QSAR model, as described in the methodologies for this compound analogues.
Caption: A flowchart illustrating the key stages in the development and application of a QSAR model.
Signaling Pathways
The primary mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems. While the specific signaling pathways for this compound analogues are not extensively detailed in the reviewed QSAR literature, the anticonvulsant activity of carboxamide derivatives often suggests potential interactions with voltage-gated sodium channels. Further pharmacological studies are required to elucidate the precise molecular targets and signaling cascades.
The following diagram represents a generalized view of potential anticonvulsant mechanisms that may be relevant for this compound analogues.
Caption: A diagram showing potential molecular targets for anticonvulsant drug action.
References
- 1. woarjournals.org [woarjournals.org]
- 2. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of N,N-Dibenzylacetamide in specific synthetic routes
In the landscape of synthetic organic chemistry, the choice of reagents and building blocks is paramount to achieving desired outcomes with high efficiency, purity, and reproducibility. For researchers, scientists, and professionals in drug development, N,N-Dibenzylacetamide emerges as a noteworthy tertiary amide, offering distinct properties in specific synthetic applications. This guide provides a comprehensive comparison of this compound's performance, particularly in the context of formylation reactions via the Vilsmeier-Haack reaction, benchmarked against the widely used N,N-Dimethylformamide (DMF).
Performance in Vilsmeier-Haack Formylation: A Head-to-Head Comparison
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a substituted formamide and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent. While DMF is the conventional choice, N,N-Dibenzylformamide, a close structural analog of this compound, presents an alternative with tangible impacts on reaction outcomes.
| Metric | N,N-Dibenzylformamide Route | N,N-Dimethylformamide (DMF) Route |
| Starting Materials | N,N-Dibenzylformamide, Phosphorus Oxychloride (POCl₃), Electron-rich arene | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃), Electron-rich arene |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Temperature | Typically room temperature to gentle heating | Often requires cooling initially, then room temperature |
| Key Reagent | N,N-Dibenzylformamide | N,N-Dimethylformamide |
| Byproducts | Dibenzylamine hydrochloride, Phosphoric acid | Dimethylamine hydrochloride, Phosphoric acid |
| Work-up Procedure | Hydrolysis of the intermediate iminium salt | Hydrolysis of the intermediate iminium salt |
| Advantages | Can offer altered selectivity in some cases; Byproduct (dibenzylamine) is less volatile. | High reactivity, readily available, and cost-effective. |
| Disadvantages | Higher molecular weight, potentially lower atom economy; Less commonly used, so optimization may be required. | Byproduct (dimethylamine) is a volatile and flammable gas. |
Experimental Protocols
Below are detailed methodologies for the Vilsmeier-Haack reaction using both N,N-Dibenzylformamide and the standard N,N-Dimethylformamide.
Protocol 1: Formylation of an Electron-Rich Arene using N,N-Dibenzylformamide
1. Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-Dibenzylformamide (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
2. Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution of N,N-Dibenzylformamide via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
3. Formylation Reaction:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the solution of the aromatic substrate to the freshly prepared Vilsmeier reagent at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl aldehyde.
Protocol 2: Standard Formylation of an Electron-Rich Arene using N,N-Dimethylformamide (DMF)
1. Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents).
-
Cool the DMF to 0 °C in an ice bath.
2. Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, stir the mixture at 0 °C for 30 minutes.
3. Formylation Reaction:
-
Add the electron-rich aromatic substrate (1.0 equivalent) to the Vilsmeier reagent either neat or as a solution in a minimal amount of DMF.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-4 hours, monitoring by TLC.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the pure formylated product.
Visualizing the Synthetic Workflow
The logical flow of the Vilsmeier-Haack reaction can be represented by the following diagrams:
Caption: General workflow of the Vilsmeier-Haack formylation reaction.
Signaling Pathway of Electrophilic Aromatic Substitution
The core of the Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The signaling pathway illustrates the interaction between the nucleophilic arene and the electrophilic Vilsmeier reagent.
Caption: Key steps in the electrophilic aromatic substitution mechanism.
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dibenzylacetamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of N,N-Dibenzylacetamide.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. Consider a chemical-resistant apron for added protection.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Quantitative Data on Structurally Similar Compounds
While specific quantitative data for this compound is not available, the following table summarizes key information for structurally related compounds to provide a general understanding of the potential hazards.
| Property | N,N-Diethylacetamide | N-Benzylacetamide | N,N-Dimethylacetamide |
| Physical State | Liquid[2] | Solid (Crystalline Powder)[1] | Liquid[3] |
| Boiling Point | 182 - 186 °C[2] | Data not available | 164.5 - 166 °C |
| Flash Point | 70 °C[2] | No information available[1] | 64 °C (closed cup)[4] |
| Hazards | Combustible liquid, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation. | May cause respiratory tract irritation.[1] | Combustible liquid, Harmful if inhaled or in contact with skin, Causes serious eye irritation, Suspected of causing reproductive harm.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain. [6]
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-halogenated organic waste.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1]
-
-
Waste Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[4][8]
-
Collect: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.[4]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for the disposal of non-halogenated organic waste is incineration by a licensed waste disposal facility.[9] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Essential Safety and Logistical Information for Handling N,N-Dibenzylacetamide
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for analogous compounds, N,N-Dibenzylacetamide is presumed to be a solid that may cause skin and eye irritation.[1] Therefore, a cautious approach with appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Nitrile gloves and a standard laboratory coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | An effective dust mask or a respirator with a dust filter should be used when handling the powder outside of a fume hood.[1] | Minimizes inhalation of fine particles. |
It is crucial to inspect all PPE for any signs of damage before use and to replace it as needed. Always wash hands thoroughly after handling the chemical, even when gloves have been worn.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Engineering Controls : All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Pre-use Inspection : Before beginning any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Solution Preparation :
-
When weighing the solid, do so within the fume hood on a tared weigh boat or paper.
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Ensure the container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
-
-
Experimental Use :
-
Keep all containers with this compound sealed when not in use.
-
Work in a well-ventilated area, even when the compound is in solution.
-
-
Spill Response :
Experimental Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2] |
| Contaminated PPE | Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid hazardous waste container. |
Disposal Protocol
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulations : Always follow local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Pathway
Caption: Decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
